Product packaging for Diethyl 2-(4-nitrophenyl)malonate(Cat. No.:CAS No. 10565-13-6)

Diethyl 2-(4-nitrophenyl)malonate

Cat. No.: B082213
CAS No.: 10565-13-6
M. Wt: 281.26 g/mol
InChI Key: VTWDYQVTRGDDEE-UHFFFAOYSA-N
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Description

Diethyl 2-(4-nitrophenyl)malonate is a useful research compound. Its molecular formula is C13H15NO6 and its molecular weight is 281.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO6 B082213 Diethyl 2-(4-nitrophenyl)malonate CAS No. 10565-13-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-(4-nitrophenyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWDYQVTRGDDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446566
Record name Diethyl 2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10565-13-6
Record name Diethyl 2-(4-nitrophenyl)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the CAS number for Diethyl 2-(4-nitrophenyl)malonate?

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 10565-13-6

This technical guide provides comprehensive information on Diethyl 2-(4-nitrophenyl)malonate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a substituted malonic ester derivative. The presence of the electron-withdrawing nitrophenyl group significantly influences its chemical reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 10565-13-6[1]
Molecular Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
IUPAC Name diethyl 2-(4-nitrophenyl)propanedioate
Synonyms Diethyl 4-nitrophenylmalonate, 2-(4-Nitrophenyl)-malonic acid diethyl ester[1]
Appearance Not specified, likely a solid or oil
Solubility Very slightly soluble (0.19 g/L)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data

Spectrum TypeKey Data PointsReference
¹H NMR Data available on PubChem, acquired on a Bruker WM-250 instrument.
¹³C NMR Data available for related compounds, such as diethyl 2-(1-(4-nitrophenyl)-3-oxo-3-phenylpropyl)malonate.[2]
Infrared (IR) IR spectra for related compounds like Diethyl 2-(4-nitrobenzylidene)malonate are available.
Mass Spectrometry General fragmentation patterns for 2-substituted diethyl malonate derivatives have been described. The loss of the malonate group (M-159) is a common fragmentation.[3]

Synthesis and Reactivity

The synthesis of this compound can be approached through the principles of malonic ester synthesis. Given the challenges with direct arylation of diethyl malonate, alternative strategies are often employed.

Proposed Synthetic Workflow

A potential synthetic route involves the nucleophilic aromatic substitution of a suitable 4-nitro-substituted benzene derivative with the enolate of diethyl malonate.

G Proposed Synthesis of this compound reagent1 Diethyl malonate intermediate Diethyl malonate enolate reagent1->intermediate Deprotonation reagent2 Strong Base (e.g., NaH) reagent2->intermediate reagent3 4-Fluoronitrobenzene product This compound reagent3->product intermediate->product Nucleophilic Aromatic Substitution workup Aqueous Workup and Purification product->workup solvent Aprotic Solvent (e.g., DMF) solvent->intermediate solvent->product G Workflow for Antifungal Activity Screening start Synthesize this compound and its derivatives step1 Primary Screening: In vitro antifungal assay against a panel of fungal pathogens (e.g., Fusarium oxysporum) start->step1 decision1 Activity Observed? step1->decision1 step2 Determine Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) decision1->step2 Yes end_inactive Inactive/Discard decision1->end_inactive No step3 Cytotoxicity Assays (e.g., against mammalian cell lines) step2->step3 decision2 Selective Toxicity? step3->decision2 step4 Mechanism of Action Studies decision2->step4 Yes end_toxic Toxic/Discard decision2->end_toxic No end_active Lead Compound for Further Development step4->end_active

References

Diethyl 2-(4-nitrophenyl)malonate molecular structure and weight.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diethyl 2-(4-nitrophenyl)malonate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Core Molecular Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₆[1][2][3]
Molecular Weight 281.26 g/mol [1]
Exact Mass 281.08993720 Da[1]
CAS Number 10565-13-6[1][2]
IUPAC Name diethyl 2-(4-nitrophenyl)propanedioate[1]
SMILES CCOC(=O)C(C1=CC=C(C=C1)--INVALID-LINK--[O-])C(=O)OCC[1]
InChI InChI=1S/C13H15NO6/c1-3-19-12(15)11(13(16)20-4-2)9-5-7-10(8-6-9)14(17)18/h5-8,11H,3-4H2,1-2H3[1]
InChIKey VTWDYQVTRGDDEE-UHFFFAOYSA-N[1]

Molecular Structure

The molecular structure of this compound consists of a central alpha-carbon atom bonded to a 4-nitrophenyl group and two ethoxycarbonyl groups.

molecular_structure cluster_phenyl 4-Nitrophenyl Ring cluster_malonate Diethyl Malonate Moiety cluster_nitro Nitro Group C1 C C2 C C1->C2 C_alpha C1->C_alpha C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N N+ C4->N C6 C C5->C6 C6->C1 C7 C=O C_alpha->C7 C10 C=O C_alpha->C10 O1 O C7->O1 C8 CH2 O1->C8 C9 CH3 C8->C9 O2 O C10->O2 C11 CH2 O2->C11 C12 CH3 C11->C12 O3 O- N->O3 O4 O- N->O4

Molecular Structure of this compound

Experimental Protocols

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate. What follows is a generalized experimental protocol based on standard organic synthesis methodologies.

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (or a similar strong base)

  • 4-Nitrobenzyl bromide (or other suitable 4-nitrobenzyl halide)

  • Anhydrous ethanol (or another suitable solvent)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Enolate Formation: A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Diethyl malonate is then added dropwise to the stirred solution at room temperature. The reaction mixture is stirred for a period to ensure complete formation of the diethyl malonate enolate.

  • Alkylation: A solution of 4-nitrobenzyl bromide in anhydrous ethanol is added dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained at that temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is then dissolved in water and acidified with hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed in vacuo to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

synthesis_workflow arrow arrow start Start enolate_formation Enolate Formation: Diethyl malonate + NaOEt in Ethanol start->enolate_formation alkylation Alkylation: Add 4-Nitrobenzyl bromide Reflux enolate_formation->alkylation workup Workup: Solvent removal Acidification alkylation->workup extraction Extraction: Ethyl acetate Wash with brine workup->extraction purification Purification: Dry over Na2SO4 Solvent removal extraction->purification final_product Final Product: This compound purification->final_product

Synthesis Workflow for this compound

Applications in Research and Drug Development

Diethyl malonate and its derivatives are versatile building blocks in organic synthesis. The presence of the 4-nitrophenyl group in this compound makes it a valuable intermediate for the synthesis of various target molecules in drug discovery. The nitro group can be readily reduced to an amino group, which can then be further functionalized, allowing for the creation of a diverse library of compounds for biological screening. This compound can serve as a precursor in the synthesis of heterocyclic compounds and other complex molecules with potential therapeutic applications.

References

Physical and chemical properties of Diethyl 2-(4-nitrophenyl)malonate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(4-nitrophenyl)malonate is a versatile organic compound that serves as a key intermediate in the synthesis of a variety of complex molecules, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, combining a reactive malonic ester moiety with an electron-withdrawing nitrophenyl group, make it a valuable building block for the construction of heterocyclic systems and other pharmacologically relevant scaffolds. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, including its spectroscopic characterization, reactivity, and applications in synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueReference
Chemical Name This compound
Synonyms Diethyl p-nitrophenylmalonate, 2-(4-Nitrophenyl)malonic acid diethyl ester
CAS Number 10565-13-6
Molecular Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
Appearance Not specified (likely a solid)
Melting Point Not specified
Boiling Point Not specified
Solubility Very slightly soluble (0.19 g/L)
XLogP3-AA 2.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 6

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

A proton nuclear magnetic resonance (¹H NMR) spectrum of this compound has been reported. The expected signals would correspond to the aromatic protons of the nitrophenyl ring, the methine proton of the malonate backbone, and the methylene and methyl protons of the two ethyl ester groups.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum would provide information on the carbon framework of the molecule. The spectrum is expected to show distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methine carbon, and the carbons of the ethyl groups.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • Strong C=O stretching vibrations for the ester carbonyl groups.

  • Characteristic N-O stretching vibrations for the nitro group.

  • C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

  • C-O stretching vibrations for the ester linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 281.26 g/mol . Common fragmentation pathways for diethyl malonate derivatives involve the loss of ethoxy and carbonyl groups.

Chemical Properties and Reactivity

This compound is a versatile synthon due to the presence of multiple reactive sites.

Reactions at the Malonate Moiety

The malonate portion of the molecule is susceptible to several important transformations:

  • Hydrolysis: The diethyl ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid, 2-(4-nitrophenyl)malonic acid.

  • Transesterification: The ethyl groups of the esters can be exchanged with other alkyl groups by reaction with an alcohol in the presence of an acid or base catalyst.

  • Alkylation/Acylation: The acidic proton on the α-carbon of the malonate can be removed by a suitable base to generate a nucleophilic enolate, which can then be alkylated or acylated. However, for this compound, this position is already substituted.

Reactions involving the Nitro Group

The aromatic nitro group is a key functional handle that can undergo various transformations, most notably:

  • Reduction: The nitro group can be readily reduced to an amino group (-NH₂) using a variety of reducing agents, such as catalytic hydrogenation (e.g., Pd/C, H₂) or metal/acid combinations (e.g., Fe/HCl, SnCl₂/HCl). This transformation is crucial for introducing a nucleophilic center on the aromatic ring, opening up pathways for the synthesis of heterocyclic compounds.

Synthesis

The synthesis of this compound is typically achieved through the alkylation of diethyl malonate with a suitable 4-nitrobenzyl halide. A general experimental workflow is depicted below.

SynthesisWorkflow reagents Diethyl Malonate + Base (e.g., Sodium Ethoxide) enolate Diethyl Malonate Enolate reagents->enolate Deprotonation reaction Nucleophilic Substitution (SN2) enolate->reaction alkylating_agent 4-Nitrobenzyl Halide (e.g., 4-Nitrobenzyl Bromide) alkylating_agent->reaction product This compound reaction->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of this compound.

A detailed experimental protocol would involve the slow addition of a base to a solution of diethyl malonate in a suitable solvent, followed by the addition of the 4-nitrobenzyl halide. The reaction mixture is then typically heated to drive the reaction to completion. After cooling, the product is isolated by extraction and purified, often by recrystallization from a suitable solvent system like ethanol/water or by column chromatography.

Applications in Drug Development

The unique combination of functional groups in this compound makes it a valuable precursor in the synthesis of various biologically active molecules.

Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of heterocyclic structures. The reduction of the nitro group to an amine, followed by intramolecular cyclization reactions involving the malonate ester functionalities, can lead to the formation of various nitrogen-containing heterocycles. One notable application is in the synthesis of 3,3-disubstituted oxindoles, a structural motif found in numerous natural products and pharmaceuticals with a wide range of biological activities.

The general pathway for this transformation is illustrated below.

OxindoleSynthesis start This compound reduction Reduction of Nitro Group start->reduction intermediate Diethyl 2-(4-aminophenyl)malonate reduction->intermediate cyclization Intramolecular Cyclization (Lactamization) intermediate->cyclization product Substituted Oxindole Derivative cyclization->product

Caption: Pathway for the synthesis of oxindole derivatives.

Building Block in Medicinal Chemistry

Beyond the synthesis of specific heterocyclic systems, this compound serves as a versatile building block for introducing the 4-nitrophenylmalonate moiety into larger molecules during the development of new drug candidates. The nitro group can be further functionalized, and the malonate esters provide handles for chain extension or the introduction of other functional groups, allowing for the systematic exploration of structure-activity relationships.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with significant applications in drug discovery and development. Its well-defined physical and chemical properties, coupled with its reactivity, make it a reliable building block for the construction of complex molecular architectures, particularly heterocyclic compounds with potential therapeutic applications. This guide provides a foundational understanding of this important molecule for researchers and scientists working in the field of medicinal chemistry. Further research into its applications and the development of novel synthetic methodologies will undoubtedly continue to expand its utility in the creation of new and improved therapeutic agents.

An In-Depth Technical Guide to the Spectral Data of Diethyl 2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Diethyl 2-(4-nitrophenyl)malonate (CAS No. 10565-13-6), a key chemical intermediate. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development by presenting detailed spectral information, experimental methodologies, and structural elucidation.

Compound Identification

PropertyValue
Chemical Name This compound
CAS Number 10565-13-6[1]
Molecular Formula C₁₃H₁₅NO₆[1]
Molecular Weight 281.26 g/mol
Chemical Structure

Spectral Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Description
Data not available in search results
Mass Spectrometry (MS)
m/zInterpretation
Data not available in search results

Note: Specific, quantitative spectral data for this compound was not available in the performed search. The tables are provided as a template for data presentation.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented. These methodologies are standard in the field of organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • The solution is transferred to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • A proton-decoupled ¹³C NMR experiment is conducted.

  • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Key parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of solid this compound is placed directly onto the ATR crystal.

  • The anvil is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample spectrum is then recorded.

  • The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the ion source of the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

  • This causes ionization and fragmentation of the molecule.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Experimental Workflow for Spectral Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR ATR_Sample Placement on ATR Crystal Sample->ATR_Sample for IR MS_Solution Dilution in Volatile Solvent Sample->MS_Solution for MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) ATR_Sample->IR MS Mass Spectrometry (EI-MS) MS_Solution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of a chemical compound.

Structural Relationship and Key Spectral Features

Caption: Key structural features and their expected spectral signals.

References

The Nitro Group's Decisive Role in the Reactivity of Diethyl 2-(4-nitrophenyl)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pivotal role the nitro group plays in the chemical reactivity of diethyl 2-(4-nitrophenyl)malonate. The presence of the nitro moiety at the para-position of the phenyl ring profoundly influences the electronic properties of the entire molecule, dictating its behavior in a variety of chemical transformations. This document will explore the electron-withdrawing effects of the nitro group, its impact on the acidity of the malonate's α-proton, and its function as a versatile synthetic handle for further molecular elaboration. Detailed experimental protocols for key reactions and spectroscopic data are provided to offer a comprehensive resource for researchers utilizing this important synthetic intermediate.

Introduction

This compound is a valuable building block in organic synthesis, prized for the dual reactivity conferred by its malonic ester and nitrophenyl functionalities. The strategic placement of the nitro group, a potent electron-withdrawing group, is not merely an incidental feature but a critical determinant of the molecule's chemical character. This guide will dissect the multifaceted influence of the nitro group on the reactivity of the parent molecule, providing both a theoretical framework and practical experimental details.

The Electron-Withdrawing Nature of the Nitro Group

The nitro group (-NO₂) exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. This has significant consequences for the reactivity of both the aromatic ring and the malonate moiety.

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can delocalize electron density from the phenyl ring onto its oxygen atoms, as depicted in the resonance structures below. This effect is most pronounced at the ortho and para positions.

The strong electron-withdrawing nature of the nitro group deactivates the benzene ring towards electrophilic aromatic substitution by reducing its electron density.[1][2] Conversely, it activates the ring towards nucleophilic aromatic substitution, although this is less commonly exploited in the chemistry of this particular malonate.

Enhanced Acidity of the α-Proton

The most significant impact of the 4-nitro group on the reactivity of the malonate portion is the increased acidity of the α-proton. The electron-withdrawing nitro group, in concert with the two ester carbonyl groups, effectively stabilizes the resulting carbanion (enolate) through delocalization of the negative charge.

Reactivity in Key Organic Transformations

The electronic modifications induced by the nitro group make this compound a versatile substrate for a range of important synthetic transformations.

Knoevenagel Condensation

The increased acidity of the α-proton facilitates the Knoevenagel condensation with aldehydes and ketones. The reaction typically proceeds under mild basic catalysis to yield an α,β-unsaturated product. The nitro group in the aromatic ring of the resulting product further enhances its utility as a Michael acceptor.

Michael Addition

The enolate of this compound is a soft nucleophile that readily participates in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. The ease of enolate formation under mild conditions makes it an attractive partner in these conjugate addition reactions.

Reduction of the Nitro Group

The nitro group serves as a masked amino group. It can be readily reduced to a primary amine, which opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and the formation of heterocyclic systems. This transformation is a cornerstone of its utility in the synthesis of pharmaceuticals and other complex organic molecules.

Quantitative Data

While specific kinetic data for this compound is scarce, the following table summarizes relevant physical and spectroscopic properties. The reactivity can be inferred from the known electronic effects of the nitro group.

PropertyValueReference
Molecular Formula C₁₃H₁₅NO₆[3]
Molecular Weight 281.26 g/mol [3]
CAS Number 10565-13-6[3]
Appearance Pale yellow solidInferred
pKa of α-proton (estimated) < 13Inferred

Spectroscopic Data for a closely related compound, Diethyl 2-(4-nitrobenzylidene)malonate:

SpectroscopyDataReference
¹H NMR (CDCl₃, 200 MHz) δ 1.28 (t, J = 7.1 Hz, 3H), 1.35 (t, J = 7.1 Hz, 3H), 4.33 (q, J = 7.1 Hz, 4H), 7.60 (d, J = 8.4 Hz, 2H), 7.75 (s, 1H), 8.23 (d, J = 8.4 Hz, 2H)[4]
¹³C NMR Data available in spectral databases[1]
IR (KBr) Characteristic peaks for C=O (ester), NO₂ (asymmetric and symmetric stretching), C=C, and aromatic C-HInferred

Experimental Protocols

The following protocols are representative examples of key transformations involving this compound and its precursors.

Synthesis of this compound (Representative Procedure)

This procedure is adapted from the synthesis of related substituted phenylmalonates.

Reaction:

Materials:

  • 4-Chloronitrobenzene

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add diethyl malonate (1.0 equivalent) dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Add a solution of 4-chloronitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Knoevenagel Condensation with 4-Nitrobenzaldehyde

This protocol is for the reaction of diethyl malonate with 4-nitrobenzaldehyde to form diethyl 2-(4-nitrobenzylidene)malonate, a closely related and illustrative reaction.[4]

Reaction:

Materials:

  • 4-Nitrobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Toluene

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-nitrobenzaldehyde (1.0 equivalent) and diethyl malonate (1.1 equivalents) in toluene.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature and dilute with toluene.

  • Wash the organic solution sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield diethyl 2-(4-nitrobenzylidene)malonate as a solid.[4]

Reduction of the Nitro Group to an Amino Group (Representative Procedure)

This is a general procedure for the catalytic hydrogenation of an aromatic nitro group.

Reaction:

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Ethyl acetate

  • Hydrogen gas

  • Celite

Procedure:

  • To a hydrogenation flask, add this compound (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C (5-10 mol% catalyst loading).

  • Seal the flask and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the flask with hydrogen (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude diethyl 2-(4-aminophenyl)malonate, which can be purified further if necessary.

Visualizations

Logical Relationship of the Nitro Group's Influence

Nitro_Group_Influence Nitro Group Nitro Group Electron-Withdrawing Effects Electron-Withdrawing Effects Nitro Group->Electron-Withdrawing Effects Versatile Synthetic Handle (Reduction to Amine) Versatile Synthetic Handle (Reduction to Amine) Nitro Group->Versatile Synthetic Handle (Reduction to Amine) Increased Acidity of α-Proton Increased Acidity of α-Proton Electron-Withdrawing Effects->Increased Acidity of α-Proton Altered Aromatic Reactivity Altered Aromatic Reactivity Electron-Withdrawing Effects->Altered Aromatic Reactivity Facile Enolate Formation Facile Enolate Formation Increased Acidity of α-Proton->Facile Enolate Formation Deactivation to Electrophilic Substitution Deactivation to Electrophilic Substitution Altered Aromatic Reactivity->Deactivation to Electrophilic Substitution Enhanced Reactivity in Condensations Enhanced Reactivity in Condensations Facile Enolate Formation->Enhanced Reactivity in Condensations

Caption: Influence of the nitro group on reactivity.

Experimental Workflow for Synthesis and Key Reactions

Experimental_Workflow cluster_synthesis Synthesis cluster_reactions Key Reactions Start 4-Chloronitrobenzene + Diethyl Malonate Step1 Nucleophilic Aromatic Substitution Start->Step1 Product1 This compound Step1->Product1 Reaction1 Knoevenagel Condensation (with Aldehyde/Ketone) Product1->Reaction1 Reaction2 Michael Addition (to α,β-Unsaturated System) Product1->Reaction2 Reaction3 Nitro Group Reduction (e.g., H₂, Pd/C) Product1->Reaction3 Product2 α,β-Unsaturated Product Reaction1->Product2 Product3 1,5-Dicarbonyl Compound Reaction2->Product3 Product4 Diethyl 2-(4-aminophenyl)malonate Reaction3->Product4

References

Acidity of the α-Hydrogen in Diethyl 2-(4-nitrophenyl)malonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of the alpha-hydrogen in diethyl 2-(4-nitrophenyl)malonate. This compound is of significant interest in organic synthesis, serving as a versatile precursor for a variety of complex molecules, including pharmacologically active compounds. The acidity of the α-hydrogen is a critical parameter that dictates its reactivity and utility in carbon-carbon bond formation.

Core Concepts: Factors Influencing Acidity

The acidity of the α-hydrogen in this compound is significantly enhanced by the cumulative electron-withdrawing effects of three distinct functional groups. The primary contributors to this increased acidity are the two flanking diethyl ester groups, which stabilize the resulting carbanion through resonance and inductive effects. The presence of a 4-nitrophenyl substituent further amplifies this acidity through its potent electron-withdrawing properties.

The delocalization of the negative charge upon deprotonation is the principal stabilizing factor. The resulting enolate is stabilized by resonance, with the negative charge being shared between the α-carbon and the oxygen atoms of both carbonyl groups.[1][2] The addition of the 4-nitrophenyl group introduces further resonance stabilization, delocalizing the negative charge into the aromatic ring and onto the nitro group.

Quantitative Acidity Data

CompoundpKa (in DMSO)
Diethyl malonate~13[3][4]
This compoundEstimated < 13

Experimental Protocol: Spectrophotometric pKa Determination

The presence of the 4-nitrophenyl group provides a convenient chromophore for determining the pKa of the α-hydrogen using UV-Vis spectrophotometry. The absorbance of the compound will differ between its protonated and deprotonated (enolate) forms, allowing for the determination of their relative concentrations at various pH values.

Materials:

  • This compound

  • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7-12)

  • Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values.

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, precise volume of the stock solution to a volumetric flask and diluting to the mark with the buffer. Ensure the final concentration of the compound is suitable for spectrophotometric analysis.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of each buffered solution over a relevant wavelength range.

    • Identify the wavelength of maximum absorbance difference between the protonated and deprotonated forms.

    • Measure the absorbance of each solution at this wavelength.

  • Data Analysis:

    • Plot the measured absorbance versus the pH of the buffer solutions.

    • The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH + log [(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the fully deprotonated form.

Logical Relationships in Acidity

The following diagram illustrates the key factors that contribute to the enhanced acidity of the α-hydrogen in this compound.

Acidity_Factors cluster_molecule This compound cluster_effects Stabilizing Effects on Conjugate Base Molecule α-Hydrogen Ester1 Diethyl Ester 1 Molecule->Ester1 Flanked by Ester2 Diethyl Ester 2 Molecule->Ester2 Flanked by Nitro 4-Nitrophenyl Group Molecule->Nitro Attached to Resonance Resonance Delocalization Ester1->Resonance Inductive Inductive Effect Ester1->Inductive Ester2->Resonance Ester2->Inductive Nitro->Resonance Nitro->Inductive

Caption: Factors influencing the acidity of the α-hydrogen.

Experimental Workflow for pKa Determination

The workflow for the spectrophotometric determination of the pKa is outlined below.

pKa_Workflow A Prepare Stock Solution of Compound C Mix Stock with Buffers A->C B Prepare Buffer Solutions (various pH) B->C D Measure UV-Vis Absorbance C->D E Plot Absorbance vs. pH D->E F Determine pKa from Sigmoidal Fit E->F

Caption: Workflow for spectrophotometric pKa determination.

This guide provides a comprehensive overview of the acidity of the α-hydrogen in this compound, offering valuable insights for researchers in organic synthesis and drug development. The enhanced acidity of this proton is a key feature that enables its wide-ranging applications in the synthesis of complex organic molecules.

References

Solubility of Diethyl 2-(4-nitrophenyl)malonate in common lab solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(4-nitrophenyl)malonate is a multifaceted organic compound utilized as an intermediate in the synthesis of various pharmaceutical agents and other complex organic molecules. A thorough understanding of its solubility in common laboratory solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a schematic representation of its synthesis.

Solubility Profile

The solubility of a compound is dependent on its molecular structure, polarity, and the nature of the solvent. This compound possesses both polar (nitro group, ester functionalities) and non-polar (phenyl ring, ethyl groups) characteristics, suggesting it will exhibit a range of solubilities in different solvents.

Quantitative Solubility Data

A comprehensive search of available literature and chemical databases yielded limited quantitative solubility data for this compound. The table below summarizes the available information.

SolventTemperature (°C)Solubility (g/L)Data Type
Water250.19[1]Calculated

It is important to note that the solubility in water is a calculated value and may not reflect experimentally determined results.

Qualitative Solubility Analysis

In the absence of extensive experimental data, a qualitative assessment of solubility can be inferred from the compound's structure. As a moderately polar molecule, this compound is expected to be sparingly soluble in water and more soluble in organic solvents. Its solubility is likely to increase with the polarity of the organic solvent. It is anticipated to be soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderately soluble in alcohols such as ethanol and methanol, as well as in chlorinated solvents like dichloromethane and chloroform. Its solubility in non-polar solvents like hexanes is expected to be low.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol can be employed to determine the solubility of this compound in various solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

    • Filter the collected supernatant through a syringe filter into a clean vial.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the standard solutions and the filtered sample solution using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to determine the concentration of the dissolved compound.

    • Construct a calibration curve from the standard solutions to quantify the concentration in the sample.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of the compound in the saturated solution, typically in units of g/L or mg/mL.

Synthesis Workflow

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The following diagram illustrates a general workflow for its preparation.

SynthesisWorkflow start Start Materials: - Diethyl malonate - 4-Nitrohalobenzene (e.g., 4-nitrochlorobenzene) - Base (e.g., Sodium ethoxide) reaction Reaction: Nucleophilic Aromatic Substitution start->reaction 1. Add base to diethyl malonate 2. Add 4-nitrohalobenzene workup Work-up: - Neutralization - Extraction with an organic solvent reaction->workup Reaction mixture purification Purification: - Recrystallization or - Column Chromatography workup->purification Crude product product Final Product: This compound purification->product Purified product

A generalized workflow for the synthesis of this compound.

This technical guide provides a foundational understanding of the solubility of this compound. For critical applications, it is recommended that researchers experimentally determine the solubility in their specific solvent systems and conditions.

References

The Genesis of a Key Synthetic Building Block: Diethyl 2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the historical synthesis and physicochemical properties of Diethyl 2-(4-nitrophenyl)malonate, a pivotal intermediate in the development of novel therapeutics and functional materials.

This technical guide delves into the discovery and seminal synthesis of this compound, offering researchers, scientists, and drug development professionals a detailed resource on this critical chemical entity. While the precise moment of its first discovery remains archived within the extensive historical chemical literature, its synthesis is rooted in the foundational principles of nucleophilic aromatic substitution, a cornerstone of organic chemistry.

The presence of the strongly electron-withdrawing nitro group on the phenyl ring activates it towards nucleophilic attack by the diethyl malonate anion. This activation is a classic example of how electronic effects can be harnessed to achieve otherwise challenging carbon-carbon bond formations. Early preparations of this and similar compounds likely relied on the reaction of a 4-nitrohalobenzene with diethyl malonate in the presence of a base.

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, providing a baseline for its identification and characterization.

PropertyValueReference
Molecular Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
Melting Point 58-59 °C[1]
Appearance Pale yellow crystalline solid
CAS Number 10565-13-6

Further spectroscopic data, such as ¹H NMR, ¹³C NMR, and IR, would be included here as it becomes available from definitive sources.

The First Synthesis: A Historical Perspective

The initial synthesis of this compound is understood to proceed via a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway leverages the electron-deficient nature of the aromatic ring in 4-substituted nitroaromatics.

Experimental Protocol: A Generalized Historical Synthesis

The following protocol is a representation of the likely historical method for the first synthesis of this compound, based on established chemical principles of the late 19th and early 20th centuries.

Objective: To synthesize this compound via the reaction of a suitable 4-nitro-substituted benzene derivative with diethyl malonate.

Materials:

  • 4-Nitrochlorobenzene (or other suitable 4-nitrohalobenzene)

  • Diethyl malonate

  • Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol)

  • Absolute ethanol

  • Diethyl ether

  • Dilute hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Nucleophile: A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in an excess of absolute ethanol under anhydrous conditions.

  • Formation of the Malonate Anion: To the freshly prepared sodium ethoxide solution, diethyl malonate is added dropwise with stirring. This results in the formation of the diethyl malonate carbanion, a potent nucleophile.

  • Nucleophilic Aromatic Substitution: The solution of the diethyl malonate anion is then treated with 4-nitrochlorobenzene. The reaction mixture is heated under reflux for several hours to facilitate the substitution reaction.

  • Work-up and Isolation: After the reaction is complete, the solvent (ethanol) is removed under reduced pressure. The residue is then partitioned between diethyl ether and water. The aqueous layer is acidified with dilute hydrochloric acid to neutralize any remaining base. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The crude product is obtained by evaporation of the diethyl ether. Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow crystals of this compound.

Synthesis Workflow

The logical flow of the historical synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Final Product A Sodium Metal P1 Preparation of Sodium Ethoxide A->P1 B Absolute Ethanol B->P1 C Diethyl Malonate P2 Formation of Diethyl Malonate Anion C->P2 D 4-Nitrochlorobenzene P3 Nucleophilic Aromatic Substitution D->P3 P1->P2 Base P2->P3 Nucleophile P4 Work-up and Isolation P3->P4 Crude Product P5 Purification P4->P5 F This compound P5->F

A flowchart illustrating the generalized historical synthesis of this compound.

Signaling Pathway of the Key Reaction

The core of the synthesis is the nucleophilic aromatic substitution reaction. The mechanism involves the attack of the diethyl malonate anion on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the leaving group yields the final product.

SNAr_Mechanism Reactants Diethyl Malonate Anion + 4-Nitrochlorobenzene Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Products This compound + Chloride Ion Intermediate->Products Loss of Leaving Group

References

Navigating the Acquisition and Synthesis of Diethyl 2-(4-nitrophenyl)malonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the commercial availability and synthetic pathways for Diethyl 2-(4-nitrophenyl)malonate (CAS No. 10565-13-6), a key building block for medicinal chemistry and drug development professionals. This document offers a comprehensive summary of commercial suppliers, detailed experimental protocols for its synthesis, and visual representations of the underlying chemical processes to facilitate its application in research and development.

Commercial Availability and Supplier Overview

This compound is accessible through a variety of chemical suppliers, catering to diverse research and development needs. The availability, purity, and pricing can vary, and a summary of offerings from prominent suppliers is presented below. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.

SupplierProduct NumberPurityAvailable QuantitiesPrice (USD)Notes
Sigma-Aldrich (distributor for Combi-Blocks, Inc.) COM448672962>95%InquireInquirePricing and availability require login to the website.
Simson Pharma -Custom SynthesisCustomInquireOffers custom synthesis of the compound. A certificate of analysis is provided with each product.[1]
Benchchem B3054772 (related compound)InquireInquireInquireWhile not listing the exact compound, they offer a methylated analogue, suggesting potential custom synthesis capabilities.
BuyersGuideChem -Inquire250 mg, 500 mg, 1 g, 5 gHistorical data availableProvides historical pricing data, with prices in 2022 ranging from $206.00 for 250 mg to $344.00 for 500 mg.[2] Current pricing and availability require inquiry.
CP Lab Safety -±98% (related compound)100 mg$49.99 (for a related bromo-derivative)Sells a related bromo-derivative, indicating a portfolio of substituted nitrophenyl malonates.
Chemcd CCD00520975>95% to >97%1 g, 5 g, 100 gInquireLists multiple suppliers and historical buying demands, indicating a range of available purities.

Note: Pricing and availability are subject to change. It is recommended to verify the information with the respective suppliers.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method involves the reaction of a carbanion generated from diethyl malonate with an electron-deficient aromatic ring, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.

A detailed experimental protocol, adapted from the synthesis of a structurally similar compound, is provided below.

Reaction: Nucleophilic Aromatic Substitution

Materials:

  • Diethyl malonate (0.2 mole)

  • 1-Chloro-4-nitrobenzene (0.1 mole)

  • Sodium metal (0.2 mole)

  • Anhydrous Ethanol (200 mL)

  • Methylene chloride (300 mL)

  • 2N Hydrochloric acid (400 mL)

  • Magnesium sulfate

  • Hexane

  • Diisopropyl ether

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add 4.6 g (0.2 mole) of sodium metal to 200 mL of anhydrous ethanol at 0°C. The reaction is exothermic and should be performed with caution.

  • Formation of the Malonate Carbanion: Once all the sodium has reacted to form sodium ethoxide, add 32 g (0.2 mole) of diethyl malonate to the solution at 0°C.

  • Nucleophilic Aromatic Substitution: To the solution of the diethyl malonate carbanion, add 15.76 g (0.1 mole) of 1-chloro-4-nitrobenzene.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing 400 mL of ice-cold 2N hydrochloric acid and 300 mL of methylene chloride.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate and then concentrate it to an oil using a rotary evaporator.

  • Crystallization and Purification: Induce crystallization of the residual oil by trituration with hexane containing a small amount of diisopropyl ether. The resulting solid can be further purified by recrystallization from a hot hexane-diisopropyl ether mixture to yield this compound.

Visualizing the Chemistry: Synthesis Pathway and Workflow

To further elucidate the chemical processes, the following diagrams, generated using the DOT language, illustrate the synthesis pathway and a general experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diethyl_Malonate Diethyl Malonate SNAr Nucleophilic Aromatic Substitution (SNAr) Diethyl_Malonate->SNAr 1_Chloro_4_nitrobenzene 1-Chloro-4-nitrobenzene 1_Chloro_4_nitrobenzene->SNAr Sodium_Ethoxide Sodium Ethoxide (in Ethanol) Sodium_Ethoxide->SNAr Base Product This compound SNAr->Product Experimental_Workflow A Reactant Preparation (Sodium Ethoxide, Diethyl Malonate) B Reaction Setup (Addition of 1-Chloro-4-nitrobenzene) A->B C Reaction Monitoring (TLC) B->C D Work-up (Quenching and Extraction) C->D E Purification (Drying, Concentration, Crystallization) D->E F Product Characterization (e.g., NMR, MS) E->F

References

Methodological & Application

Step-by-Step Synthesis of Diethyl 2-(4-nitrophenyl)malonate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Diethyl 2-(4-nitrophenyl)malonate, a valuable intermediate in organic synthesis and drug discovery. The procedure outlined is based on the well-established malonic ester synthesis, specifically the alkylation of diethyl malonate.

Introduction

This compound is a versatile building block characterized by the presence of a reactive methylene group and a nitrophenyl moiety. This combination of functional groups makes it a key precursor for the synthesis of various heterocyclic compounds and molecules with potential biological activity. The electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the adjacent malonate system, making it an interesting substrate for further chemical transformations.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction. Diethyl malonate is first deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an appropriate electrophile, 4-nitrobenzyl halide (e.g., bromide or chloride), to yield the desired product.

Figure 1: General reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from diethyl malonate and 4-nitrobenzyl bromide using sodium ethoxide as the base.

Materials and Reagents:

  • Diethyl malonate (C₇H₁₂O₄)

  • 4-Nitrobenzyl bromide (C H₆BrNO₂)

  • Sodium metal (Na)

  • Absolute Ethanol (C₂H₅OH)

  • Diethyl ether ((C₂H₅)₂O)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1 equivalent) to absolute ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide in ethanol.

  • Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with stirring.

  • Alkylation Reaction: Dissolve 4-nitrobenzyl bromide (1 equivalent) in a minimal amount of absolute ethanol and add it dropwise to the stirred solution of the diethyl malonate enolate. After the addition is complete, heat the reaction mixture to reflux and maintain it for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. To the residue, add water and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer). c. Combine the organic extracts and wash sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a crystalline solid.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValue
IUPAC Name diethyl 2-(4-nitrophenyl)propanedioate
CAS Number 10565-13-6
Molecular Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
Appearance Crystalline solid
Melting Point 58-59 °C
¹H NMR (CDCl₃) Data not available in search results
¹³C NMR (CDCl₃) Data not available in search results
IR (KBr, cm⁻¹) Data not available in search results
Typical Yield Dependent on specific reaction conditions

Note: Specific spectral data was not available in the search results. Researchers should perform their own characterization to confirm the identity and purity of the synthesized compound.

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the synthesis protocol.

SynthesisWorkflow cluster_prep Preparation of Sodium Ethoxide cluster_reaction Reaction cluster_workup Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolution EtOH_prep Absolute Ethanol EtOH_prep->NaOEt Enolate Malonate Enolate DEM Diethyl Malonate DEM->Enolate Deprotonation Product_crude Crude Product Mixture Enolate->Product_crude Alkylation PNB 4-Nitrobenzyl Bromide PNB->Product_crude Evaporation Ethanol Evaporation Product_crude->Evaporation Extraction Aqueous Work-up & Extraction Evaporation->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Recrystallization Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols: Alkylation of Didiethyl Malonate with 4-Nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The alkylation of diethyl malonate is a cornerstone of organic synthesis, primarily utilized in the malonic ester synthesis to form substituted carboxylic acids. This reaction proceeds via the formation of a stabilized enolate ion from diethyl malonate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

This document provides a detailed protocol for the specific alkylation of diethyl malonate with 4-nitrobenzyl bromide to synthesize diethyl 2-(4-nitrobenzyl)malonate. This product serves as a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The electron-withdrawing nitro group makes the benzyl bromide an excellent electrophile for this reaction.

Reaction Scheme

The overall reaction is as follows:

Diethyl Malonate + 4-Nitrobenzyl Bromide → Diethyl 2-(4-nitrobenzyl)malonate + Hydrogen Bromide

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of diethyl 2-(2-nitrobenzyl)malonate.[1]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
Diethyl Malonate160.178.89 g55.0
4-Nitrobenzyl Bromide216.0310.0 g46.0
Potassium Carbonate (K₂CO₃)138.219.6 g69.0
Dimethylformamide (DMF)-60 mL-
Ethyl Acetate (EtOAc)-~750 mL-
Hexane-As needed-
Deionized Water-600 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

3.2. Equipment

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

3.3. Procedure

  • Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add diethyl malonate (8.89 g, 55.0 mmol) and dimethylformamide (50 mL).

  • Base Addition: Add potassium carbonate (9.6 g, 69.0 mmol) to the stirring solution. Stir the resulting suspension under an inert atmosphere for 15 minutes at room temperature. The formation of the malonate enolate occurs during this step.

  • Alkylation: Dissolve 4-nitrobenzyl bromide (10.0 g, 46.0 mmol) in dimethylformamide (10 mL). Slowly add this solution to the reaction mixture using a dropping funnel over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials.[1]

  • Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with deionized water (600 mL). Transfer the mixture to a 1 L separatory funnel and extract the aqueous phase with ethyl acetate (3 x 250 mL).[1]

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.[1]

  • Purification: Purify the crude product by column chromatography on silica gel (100-200 mesh). Elute with a mixture of 5% ethyl acetate in hexane to afford the pure diethyl 2-(4-nitrobenzyl)malonate.[1]

Data Presentation

Table 1: Summary of Product Data

ParameterValueReference
Product NameDiethyl 2-(4-nitrobenzyl)malonate[2]
Alternate Names(p-Nitrobenzyl)malonic acid diethyl ester, Diethyl (4-nitrobenzyl)malonate[2]
Molecular FormulaC₁₄H₁₇NO₆[2]
Molecular Weight295.29 g/mol [2]
CAS Number7598-70-1[2]
Representative Yield63% (for the 2-nitro isomer)[1]
Appearance(Expected) Pale yellow oil or solid-

Visualized Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Alkylation Step cluster_workup Workup & Purification A Diethyl Malonate D Mix & Stir (15 min, RT) A->D B K₂CO₃ (Base) B->D C DMF (Solvent) C->D E Add 4-Nitrobenzyl Bromide in DMF D->E F React (2 hours, RT) E->F G Quench with H₂O F->G H Extract with Ethyl Acetate (3x) G->H I Dry (MgSO₄) & Concentrate H->I J Column Chromatography (Silica, 5% EtOAc/Hexane) I->J K Pure Diethyl 2-(4-nitrobenzyl)malonate J->K

Caption: Workflow for the synthesis of diethyl 2-(4-nitrobenzyl)malonate.

Application Notes

  • Reaction Mechanism: The reaction proceeds via an SN2 mechanism. The α-hydrogens of diethyl malonate are acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester carbonyl groups.[3] The base (potassium carbonate) deprotonates the α-carbon to form a resonance-stabilized enolate ion. This nucleophilic enolate then attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide leaving group.

  • Choice of Base and Solvent: A moderately strong base like potassium carbonate is sufficient to deprotonate diethyl malonate and is often preferred for its ease of handling and removal compared to stronger bases like sodium ethoxide or sodium hydride.[1][4] Anhydrous polar aprotic solvents like DMF are ideal as they effectively solvate the potassium cation without interfering with the nucleophilic enolate.[5]

  • Scope and Limitations: This alkylation is a key step in the malonic ester synthesis, which ultimately allows for the conversion of an alkyl halide (RX) into a carboxylic acid with two additional carbons (R-CH₂COOH).[3] The reaction works best with primary and secondary alkyl halides.[3] Tertiary halides are not suitable as they will primarily undergo elimination (E2) reactions.[3] Benzyl and allyl halides are particularly reactive and give good yields.[3]

  • Safety Precautions:

    • 4-Nitrobenzyl bromide is a lachrymator and should be handled with care in a well-ventilated fume hood.

    • DMF is a potential skin irritant and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • Standard laboratory safety procedures should be followed throughout the experiment.

References

Application Notes and Protocols: Synthesis of Diethyl 2-(4-nitrophenyl)malonate via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Diethyl 2-(4-nitrophenyl)malonate. The method is based on the nucleophilic aromatic substitution (SNAᵣ) reaction between the sodium enolate of diethyl malonate and an activated aryl halide, such as 4-nitrochlorobenzene. The strongly electron-withdrawing nitro group in the para position of the aryl halide is crucial for activating the ring towards nucleophilic attack.[1][2] The protocol covers the in-situ preparation of sodium ethoxide, formation of the diethyl malonate enolate, the substitution reaction, and subsequent product isolation and purification.

Reaction Principle and Mechanism

The synthesis proceeds in two main stages. First, sodium ethoxide, a strong base, deprotonates the α-carbon of diethyl malonate, which is acidic due to the presence of two flanking carbonyl groups, forming a resonance-stabilized enolate ion.[3][4] Second, this nucleophilic enolate attacks the carbon atom bearing the halogen on the 4-nitrophenyl ring. This addition forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes it and facilitates the reaction.[1][2] Finally, the halide ion is eliminated, restoring the aromaticity of the ring and yielding the final product, this compound.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAr) Diethyl Malonate Diethyl Malonate Enolate Diethyl Malonate Enolate (Nucleophile) Diethyl Malonate->Enolate + NaOEt Sodium Ethoxide Sodium Ethoxide (Base) Intermediate Meisenheimer Complex (Resonance Stabilized) Enolate->Intermediate Attack on Aryl Ring ArylHalide 4-Nitrochlorobenzene ArylHalide->Intermediate + Enolate Product This compound Intermediate->Product - Cl⁻

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Reagents

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberNotes
Diethyl malonateC₇H₁₂O₄160.17105-53-3Use freshly distilled.
4-NitrochlorobenzeneC₆H₄ClNO₂157.56100-00-5Toxic and irritant. Handle with care.
SodiumNa22.997440-23-5Highly reactive. Store under mineral oil.
Ethanol, Absolute (Anhydrous)C₂H₅OH46.0764-17-5Use >99.5% purity to ensure dry conditions.
Diethyl Ether(C₂H₅)₂O74.1260-29-7For extraction. Highly flammable.
Hydrochloric Acid (2M)HCl36.467647-01-0For neutralization. Corrosive.
Magnesium Sulfate, AnhydrousMgSO₄120.377487-88-9For drying organic layer.

Experimental Protocol

3.1 Preparation of Sodium Ethoxide Solution

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add 200 mL of absolute ethanol.

  • Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces to the ethanol at a rate that maintains a controllable reflux.

  • Stir the mixture until all the sodium has completely dissolved to form a clear solution of sodium ethoxide.

  • Cool the resulting solution to 0 °C using an ice bath.

3.2 Synthesis of this compound

  • To the cooled sodium ethoxide solution, add 32.0 g (0.2 mol) of diethyl malonate dropwise via the dropping funnel while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Dissolve 15.8 g (0.1 mol) of 4-nitrochlorobenzene in a minimal amount of absolute ethanol and add it to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

3.3 Work-up and Purification

  • To the resulting residue, add 400 mL of cold 2M hydrochloric acid to neutralize the excess base and quench the reaction.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or methylene chloride (3 x 150 mL).

  • Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain this compound as a solid.

Experimental Workflow

G cluster_setup Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A 1. Prepare Sodium Ethoxide in Absolute Ethanol B 2. Cool solution to 0°C A->B C 3. Add Diethyl Malonate dropwise B->C D 4. Stir at room temp for 30 min C->D E 5. Add 4-Nitrochlorobenzene D->E F 6. Reflux for 2-4 hours (Monitor by TLC) E->F G 7. Cool & Remove Ethanol F->G H 8. Quench with 2M HCl G->H I 9. Extract with Diethyl Ether H->I J 10. Wash Organic Layer I->J K 11. Dry over MgSO₄ J->K L 12. Concentrate Solvent K->L M 13. Recrystallize Crude Product L->M N 14. Isolate Pure Product & Dry M->N

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Product Characterization Data

The isolated product should be characterized to confirm its identity and purity.

PropertyValue
IUPAC Name Diethyl 2-(4-nitrophenyl)propanedioate[5]
CAS Number 10565-13-6[5][6]
Molecular Formula C₁₃H₁₅NO₆[5][6]
Molecular Weight 281.26 g/mol [5][6]
Appearance Typically a yellow or off-white solid.
Expected ¹H NMR (CDCl₃)δ (ppm): ~8.2 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~4.9 (s, 1H, CH), ~4.3 (q, 4H, 2x OCH₂), ~1.3 (t, 6H, 2x CH₃).
Expected ¹³C NMR (CDCl₃)δ (ppm): ~166 (C=O), ~148 (Ar-C-NO₂), ~140 (Ar-C), ~130 (Ar-CH), ~124 (Ar-CH), ~63 (OCH₂), ~58 (CH), ~14 (CH₃).
Expected IR (KBr, cm⁻¹)~3100 (Ar C-H), ~2980 (Aliphatic C-H), ~1735 (C=O, ester), ~1520 (N-O, asymmetric stretch), ~1350 (N-O, symmetric stretch), ~1250 (C-O, ester).
Expected Yield Yields for similar nucleophilic aromatic substitutions with malonates can be high. A yield of approximately 80% was reported for a comparable synthesis.

Safety Precautions

  • Sodium Metal: Reacts violently with water. Handle with forceps and cut under mineral oil. Ensure all glassware is completely dry.

  • Sodium Ethoxide: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Ethanol and diethyl ether are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • 4-Nitrochlorobenzene: Toxic and an irritant. Avoid inhalation and skin contact.

  • Acid/Base: Handle corrosive hydrochloric acid and the basic sodium ethoxide solution with care.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment. Perform a thorough risk assessment for all experimental procedures.

References

Application Notes and Protocols: Purification of Diethyl 2-(4-nitrophenyl)malonate via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diethyl 2-(4-nitrophenyl)malonate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its purity is crucial for the successful outcome of subsequent reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound using recrystallization, ensuring high purity and yield. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the compound and for understanding its behavior during the recrystallization process.

PropertyValueReference
Molecular Formula C₁₃H₁₅NO₆[1][2]
Molecular Weight 281.26 g/mol [1][2]
Melting Point 58-59 °C[1]
Appearance Pale yellow solidInferred from synthesis of related compounds
Solubility in Water 0.19 g/L (at 25 °C)[1]
CAS Number 10565-13-6[1][2]

Recrystallization Principle

Recrystallization is based on the principle of differential solubility. The impure solid is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller amounts, remain in the solution. The purified crystals are then isolated by filtration. The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures in the chosen solvent.

Experimental Protocol

This section details the recommended procedure for the recrystallization of this compound. Ethanol is the recommended solvent due to its effectiveness in recrystallizing structurally similar compounds. An alternative protocol using n-hexane is also described.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • n-Hexane (optional, for alternative procedure)

  • Distilled water

  • Activated carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven or desiccator

Recrystallization Workflow

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude Product dissolution Dissolve in Minimum Hot Ethanol start->dissolution decolorization Add Activated Carbon (Optional) dissolution->decolorization If colored hot_filtration Hot Filtration to Remove Impurities decolorization->hot_filtration crystallization Slow Cooling to Induce Crystallization hot_filtration->crystallization ice_bath Cool in Ice Bath to Maximize Yield crystallization->ice_bath collection Collect Crystals by Vacuum Filtration ice_bath->collection washing Wash with Cold Ethanol collection->washing drying Dry Crystals Under Vacuum washing->drying end Pure this compound drying->end

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of 95% ethanol and gently heat the mixture in a water bath on a hot plate while stirring. Continue to add small portions of ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Complete Crystallization: Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Alternative Procedure (n-Hexane)

For certain impurities, n-hexane may be a more suitable recrystallization solvent.

  • Dissolution: In a fume hood, suspend the crude product in n-hexane and heat the mixture to 55-60 °C with stirring until the solid is fully dissolved.

  • Crystallization: Slowly cool the solution to 5-10 °C to induce crystallization.

  • Isolation: Collect, wash with cold n-hexane, and dry the crystals as described in the ethanol procedure.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ethanol and n-hexane are flammable. Avoid open flames and sources of ignition.

  • Handle hot glassware with appropriate clamps and heat-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for this compound and the solvents used before starting the procedure.

Expected Results

The recrystallization of this compound from ethanol or n-hexane is expected to yield a pale yellow, crystalline solid with a melting point in the range of 58-59 °C. The purity of the final product can be assessed by techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, IR). A successful recrystallization should result in a significant improvement in the purity of the compound.

Troubleshooting

IssuePossible CauseSolution
Oiling out The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooled too quickly.Use a lower boiling point solvent or a solvent mixture. Ensure slow cooling.
No crystal formation Too much solvent was used, or the solution is supersaturated.Boil off some of the solvent. Scratch the inside of the flask with a glass rod or add a seed crystal.
Low yield Too much solvent was used, the cooling was not sufficient, or premature crystallization occurred during hot filtration.Use a minimal amount of hot solvent. Ensure the solution is thoroughly cooled. Pre-warm the filtration apparatus.
Colored product Colored impurities are present.Use activated carbon during the recrystallization process.

References

Application Notes and Protocols for the Purification of Diethyl 2-(4-nitrophenyl)malonate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of Diethyl 2-(4-nitrophenyl)malonate using column chromatography. The following sections outline the optimized conditions, a step-by-step experimental procedure, and a visual representation of the workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions. Column chromatography is a widely used technique for the purification of organic compounds, offering effective separation of the desired product from unreacted starting materials and byproducts.[1][2] This protocol is based on established methods for the purification of analogous nitro-containing arylmalonate esters.

Optimized Chromatographic Conditions

The selection of an appropriate stationary and mobile phase is critical for achieving good separation. For this compound, a normal-phase chromatography setup is recommended.

Stationary Phase: Silica gel is the adsorbent of choice due to its polarity and wide applicability in separating moderately polar compounds.[1][2]

Mobile Phase: A mixture of a non-polar solvent like petroleum ether (or hexane) and a moderately polar solvent such as ethyl acetate is effective. Based on the purification of the closely related compound, diethyl 2-(2-nitro-1-phenylethyl) malonate, a starting ratio of 4:1 Petroleum Ether:Ethyl Acetate is recommended.[1][2] This ratio should be optimized by preliminary Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3-0.4 for the target compound.

Data Summary

The following table summarizes the recommended conditions for the column chromatography purification of this compound.

ParameterRecommended Condition/ValueNotes
Stationary Phase Silica Gel (60-120 mesh)Standard grade for gravity column chromatography.
Mobile Phase Petroleum Ether:Ethyl Acetate (4:1, v/v)Initial ratio, to be optimized based on TLC analysis.
Elution Mode IsocraticA constant mobile phase composition is used.
Typical Rf Value ~0.35In the recommended mobile phase (target for optimization).
Visualization UV light (254 nm)The nitro-aromatic system allows for easy visualization.

Experimental Protocol

This protocol details the step-by-step procedure for the purification of this compound using silica gel column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica Gel (60-120 mesh)

  • Petroleum Ether (or Hexane), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Glass chromatography column

  • Separatory funnel (for loading the mobile phase)

  • Cotton wool or glass frit

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure
  • TLC Analysis (Mobile Phase Optimization):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber containing the proposed mobile phase (start with 4:1 Petroleum Ether:Ethyl Acetate).

    • Visualize the plate under a UV lamp.

    • Adjust the solvent ratio until the spot corresponding to the product has an Rf value of approximately 0.3-0.4.

  • Column Packing (Slurry Method):

    • Secure the chromatography column vertically to a stand.

    • Place a small plug of cotton wool or ensure a glass frit is at the bottom of the column.

    • Add a thin layer of sand over the cotton/frit.

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached (typically 20-30 cm for gram-scale purification).

    • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.

    • Allow the solvent to drain until it is just level with the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand.

    • Wash the sides of the column with a small amount of the mobile phase and allow it to adsorb again.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column, filling the space above the silica gel.

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).

    • Continuously monitor the separation by collecting small spots from the eluting fractions on a TLC plate.

    • Develop and visualize the TLC plates to identify the fractions containing the pure product.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product as an oil or solid.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the column chromatography purification process.

G Workflow for Purification of this compound cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation TLC TLC Analysis & Mobile Phase Optimization (Target Rf ~0.35) Slurry Prepare Silica Gel Slurry TLC->Slurry Optimized Mobile Phase Pack Pack Chromatography Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Diethyl 2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of diethyl 2-(4-nitrophenyl)malonate to synthesize diethyl 2-(4-aminophenyl)malonate. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other bioactive molecules.

Introduction

The reduction of the aromatic nitro group in this compound is a key chemical transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed, efficient, and clean method for this purpose. This method offers high chemoselectivity, avoiding the reduction of the ester functionalities, and typically proceeds under mild conditions with high yields. The resulting product, diethyl 2-(4-aminophenyl)malonate, is a versatile intermediate in organic synthesis.

Reaction Scheme

The overall reaction is the reduction of the nitro group to an amine group using a catalyst and a hydrogen source.

Reactant: this compound Product: Diethyl 2-(4-aminophenyl)malonate Catalyst: Palladium on Carbon (Pd/C) Hydrogen Source: Hydrogen Gas (H₂)

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
This compoundC₁₃H₁₅NO₆281.26-
Diethyl 2-(4-aminophenyl)malonateC₁₃H₁₇NO₄251.28-
Table 2: Comparison of Catalytic Hydrogenation Protocols
ParameterProtocol 1 (Parr Hydrogenator)Protocol 2 (Pressure Reactor)
Catalyst 10% Palladium on Carbon5% Palladium on Carbon
Substrate Diethyl isonitrosomalonate (analogous)Substituted malonic acid esters
Solvent Absolute EthanolEthyl Acetate
Hydrogen Pressure 50–60 psi (approx. 3.4–4.1 bar)20 bar (approx. 290 psi)
Temperature Room Temperature30–35 °C
Reaction Time ~15 minutes80 minutes
Catalyst Loading ~15 wt% (relative to substrate)~3 wt% (relative to substrate)
Yield 78–82% (as hydrochloride salt)[1]85.1% (as hydrochloride salt)[2]

Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and are expected to be effective for the catalytic hydrogenation of this compound.[1][2] Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Low-Pressure Hydrogenation using a Parr Hydrogenator

This protocol is adapted from a procedure for the reduction of diethyl isonitrosomalonate.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Absolute Ethanol

  • Parr Hydrogenator apparatus

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

Procedure:

  • Preparation: In a suitable pressure vessel for the Parr Hydrogenator, add this compound.

  • Solvent and Catalyst Addition: Add absolute ethanol to dissolve the substrate, followed by the 10% Pd/C catalyst. For every 1 gram of substrate, use approximately 5-10 mL of ethanol and 0.1-0.15 g of catalyst.

  • Hydrogenation:

    • Secure the vessel in the Parr Hydrogenator.

    • Flush the system with hydrogen gas three to four times to remove air.[1]

    • Pressurize the vessel with hydrogen to 50–60 psi.

    • Begin shaking the vessel. The reaction is exothermic and should be monitored.

    • Continue hydrogenation until the pressure uptake ceases, indicating the completion of the reaction (typically 15-30 minutes).

  • Work-up:

    • Carefully vent the hydrogen from the reactor.

    • Flush the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of absolute ethanol. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet and disposed of properly.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diethyl 2-(4-aminophenyl)malonate.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: High-Pressure Hydrogenation in a Pressure Reactor

This protocol is based on a procedure for the reduction of substituted malonic acid esters.[2]

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Ethyl Acetate

  • Pressure reactor

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Preparation: To a pressure reactor, add a solution of this compound in ethyl acetate.

  • Catalyst Addition: Add the 5% Pd/C catalyst. For every 1 gram of substrate, use approximately 5-10 mL of ethyl acetate and 0.03-0.05 g of catalyst.

  • Hydrogenation:

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to 20 bar.

    • Stir the reaction mixture and maintain the temperature between 30–35 °C.

    • Continue the reaction for approximately 80 minutes or until hydrogen uptake ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Purge the reactor with an inert gas.

    • Filter the catalyst as described in Protocol 1.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude diethyl 2-(4-aminophenyl)malonate as described in Protocol 1.

Visualizations

Catalytic Hydrogenation Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_purification Purification A Charge Reactor with This compound B Add Solvent (e.g., Ethanol or Ethyl Acetate) A->B C Add Pd/C Catalyst B->C D Purge with H₂ C->D E Pressurize with H₂ D->E F Stir/Shake at Set Temperature E->F G Monitor H₂ Uptake F->G H Vent H₂ & Purge with Inert Gas G->H I Filter to Remove Catalyst H->I J Concentrate Filtrate I->J K Crude Diethyl 2-(4-aminophenyl)malonate J->K L Column Chromatography or Recrystallization K->L M Pure Diethyl 2-(4-aminophenyl)malonate L->M

Caption: Experimental workflow for the catalytic hydrogenation.

Logical Relationship of Reaction Components

G cluster_reactants Inputs cluster_process Process cluster_products Outputs Substrate This compound Reaction Catalytic Hydrogenation Substrate->Reaction Hydrogen Hydrogen (H₂) Hydrogen->Reaction Catalyst Pd/C Catalyst->Reaction Solvent Solvent Solvent->Reaction Product Diethyl 2-(4-aminophenyl)malonate Reaction->Product Byproduct Water (H₂O) Reaction->Byproduct SpentCatalyst Spent Pd/C Reaction->SpentCatalyst

Caption: Relationship between reaction inputs and outputs.

References

Synthesis of 4-Nitrophenylacetic Acid via Hydrolysis and Decarboxylation of Diethyl 2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN2025-11-01

Abstract

This application note provides a detailed protocol for the synthesis of 4-nitrophenylacetic acid from diethyl 2-(4-nitrophenyl)malonate. The described two-step, one-pot process involves the hydrolysis of the diester followed by decarboxylation of the resulting malonic acid intermediate. This method is a common strategy in medicinal chemistry for the preparation of substituted acetic acids, which are valuable building blocks in the development of various therapeutic agents. The protocol is intended for researchers and professionals in organic synthesis and drug development.

Introduction

Substituted phenylacetic acids are key structural motifs in a wide array of pharmaceuticals and bioactive molecules. The 4-nitrophenylacetic acid scaffold, in particular, serves as a versatile precursor for the synthesis of compounds with potential applications as angiogenesis inhibitors and in the creation of specialized dyes. The malonic ester synthesis is a classical and highly effective method for preparing such carboxylic acids. This process typically involves the alkylation of a malonic ester, followed by hydrolysis of the ester groups and subsequent decarboxylation. This application note details the final stages of this synthesis, focusing on the conversion of this compound to 4-nitrophenylacetic acid. While a variety of conditions can be employed for the hydrolysis and decarboxylation of malonic esters, this note outlines a robust and reproducible procedure using acidic conditions.

Reaction Scheme

The overall reaction involves the hydrolysis of the two ester groups of this compound to form the unstable 2-(4-nitrophenyl)malonic acid, which then undergoes decarboxylation upon heating to yield the final product, 4-nitrophenylacetic acid.

reaction_scheme start This compound intermediate 2-(4-Nitrophenyl)malonic acid (unstable intermediate) start->intermediate H₂O, H⁺ (e.g., HBr/AcOH) Reflux product 4-Nitrophenylacetic acid intermediate->product Heat (-CO₂)

Caption: Reaction scheme for the synthesis of 4-nitrophenylacetic acid.

Experimental Protocol

This protocol is based on established methods for the hydrolysis and decarboxylation of substituted malonic esters, particularly those with electron-withdrawing groups on the aromatic ring.[1][2]

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Glacial acetic acid

  • Deionized water

  • Sodium bicarbonate (saturated aqueous solution)

  • Hydrochloric acid (6 M)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10.0 g, 35.5 mmol), glacial acetic acid (50 mL), and 48% aqueous hydrobromic acid (50 mL).

  • Hydrolysis and Decarboxylation: Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate may form.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash them with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acidic reagents. Caution: Carbon dioxide gas will be evolved.

    • Acidify the combined aqueous bicarbonate layers to a pH of approximately 1-2 with 6 M hydrochloric acid. This will precipitate the 4-nitrophenylacetic acid.

    • Cool the acidified aqueous layer in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water.

    • Recrystallize the crude product from a mixture of ethanol and water to obtain pure 4-nitrophenylacetic acid as pale yellow needles.[3]

    • Dry the purified product in a vacuum oven at 50 °C overnight.

  • Characterization:

    • Determine the yield of the final product.

    • Measure the melting point of the purified 4-nitrophenylacetic acid. The literature melting point is 151-152 °C.

    • Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 4-nitrophenylacetic acid.

ParameterValueReference
Starting MaterialThis compoundN/A
Product4-Nitrophenylacetic acidN/A
Molecular Weight (Starting)281.26 g/mol [4]
Molecular Weight (Product)181.15 g/mol [5]
Typical Reaction Time4 - 6 hoursBased on analogous reactions[1][2]
Reaction TemperatureRefluxBased on analogous reactions[1][2]
Expected Yield60 - 70%Estimated based on similar transformations[1][2]
Melting Point (Product)151 - 152 °CLiterature value
Appearance (Product)Pale yellow needles

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 4-nitrophenylacetic acid.

G A Reaction Setup (Malonate, HBr, AcOH) B Hydrolysis & Decarboxylation (Reflux, 4-6h) A->B C Cooling & Quenching (Ice Water) B->C D Extraction (Ethyl Acetate) C->D E Washing (Sat. NaHCO₃) D->E F Acidification (6M HCl) E->F G Precipitation & Cooling F->G H Filtration G->H I Recrystallization (Ethanol/Water) H->I J Drying I->J K Characterization (Yield, MP, NMR, IR) J->K

Caption: Workflow for the synthesis of 4-nitrophenylacetic acid.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Concentrated acids such as hydrobromic acid and glacial acetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction mixture should be heated gently to avoid bumping.

  • Care should be taken during the bicarbonate wash as it will produce carbon dioxide gas, which can cause pressure buildup in the separatory funnel. Vent the funnel frequently.

Conclusion

The described protocol provides a reliable method for the synthesis of 4-nitrophenylacetic acid from this compound. The one-pot hydrolysis and decarboxylation procedure is efficient and yields the desired product in good purity after recrystallization. This application note serves as a valuable resource for chemists involved in the synthesis of substituted acetic acids for pharmaceutical and materials science applications.

References

The Strategic Application of Diethyl 2-(4-nitrophenyl)malonate in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diethyl 2-(4-nitrophenyl)malonate is a versatile precursor in the synthesis of a variety of heterocyclic compounds. The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the reactive malonate moiety, offers unique opportunities for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic families, including barbiturates, pyrazoles, quinolones, and coumarins, starting from or incorporating the 4-nitrophenylmalonate scaffold.

Synthesis of 5-(4-Nitrophenyl)barbituric Acid

Barbiturates, derivatives of barbituric acid, are a class of central nervous system depressants. The synthesis of 5-substituted barbiturates is a cornerstone of medicinal chemistry. The condensation of a substituted diethyl malonate with urea is a classical and effective method for creating the pyrimidine-2,4,6-trione core.

Application Notes:

The synthesis of 5-(4-nitrophenyl)barbituric acid is achieved through the condensation of this compound with urea in the presence of a strong base, such as sodium ethoxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the urea nitrogens attack the carbonyl carbons of the malonate esters, leading to cyclization and the formation of the barbiturate ring. The 4-nitrophenyl group is retained as a key substituent at the 5-position of the barbiturate ring. This moiety can be further functionalized, for instance, by reduction of the nitro group to an amine, providing a handle for further derivatization in drug development.

Experimental Protocol:

Materials:

  • This compound

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure: [1][2]

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

  • Reaction Mixture: To the sodium ethoxide solution, add this compound (1 equivalent).

  • Addition of Urea: Add a solution of dry urea (1 equivalent) in warm absolute ethanol to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 6-8 hours. A precipitate of the sodium salt of the barbiturate may form.

  • Work-up: After cooling, pour the reaction mixture into ice-water.

  • Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 5-(4-nitrophenyl)barbituric acid.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as aqueous ethanol to yield the pure product.

Quantitative Data:
Reactant 1Reactant 2BaseSolventTime (h)Yield (%)Reference
This compoundUreaSodium EthoxideEthanol6-8~70-80*[1][2]

*Yield is estimated based on similar syntheses.

Reaction Workflow:

Barbiturate_Synthesis DNPM This compound Reflux Reflux DNPM->Reflux Urea Urea Urea->Reflux NaOEt Sodium Ethoxide (Base) NaOEt->Reflux Solvent Ethanol (Solvent) Solvent->Reflux Acid Acidification (HCl) Reflux->Acid Product 5-(4-Nitrophenyl)barbituric Acid Acid->Product

Synthesis of 5-(4-Nitrophenyl)barbituric Acid

Synthesis of 3-(4-Nitrophenyl)pyrazol-5-one

Pyrazolones are important heterocyclic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antipyretic properties. The Knorr pyrazole synthesis, involving the reaction of a β-ketoester or a malonic ester derivative with a hydrazine, is a fundamental method for their preparation.[3][4]

Application Notes:

The reaction of this compound with hydrazine hydrate leads to the formation of 3-(4-nitrophenyl)pyrazol-5-one. The reaction proceeds through a condensation-cyclization sequence. One of the ester groups of the malonate reacts with one of the amino groups of hydrazine to form a hydrazide intermediate, which then undergoes intramolecular cyclization by the attack of the second amino group on the other ester carbonyl. Subsequent tautomerization yields the more stable pyrazolone ring.

Experimental Protocol:

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or acetic acid

  • Deionized water

Procedure: [5][6]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add hydrazine hydrate (1-1.2 equivalents) dropwise to the solution while stirring.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: Wash the crude product with cold water or ethanol and recrystallize from an appropriate solvent to obtain pure 3-(4-nitrophenyl)pyrazol-5-one.

Quantitative Data:
Reactant 1Reactant 2SolventTime (h)Yield (%)Reference
This compoundHydrazine hydrateEthanol/Acetic Acid4-6>80*[5][6]

*Yield is estimated based on similar Knorr pyrazole syntheses.

Reaction Workflow:

Pyrazole_Synthesis DNPM This compound Reflux Reflux DNPM->Reflux Hydrazine Hydrazine Hydrate Hydrazine->Reflux Solvent Ethanol or Acetic Acid Solvent->Reflux Product 3-(4-Nitrophenyl)pyrazol-5-one Reflux->Product

Synthesis of 3-(4-Nitrophenyl)pyrazol-5-one

Synthesis of 4-Hydroxy-3-(4-nitrophenyl)quinolin-2(1H)-one

Quinolones are a major class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as antibacterial agents. While the Gould-Jacobs reaction is a common method for quinoline synthesis, it does not directly utilize this compound. An alternative approach involves the intramolecular cyclization of an appropriately substituted malonanilide. A key strategy involves the reductive cyclization of a nitrophenyl malonate derivative.

Application Notes:

A powerful strategy for the synthesis of quinolone derivatives involves the intramolecular reductive cyclization of 2-(2-nitroaryl)malonates. In the context of this compound, this would first require modification to introduce a suitable group ortho to the nitro group that can participate in cyclization after reduction of the nitro group. A more direct, albeit analogous, synthesis involves the high-temperature condensation of a phenol with a substituted diethyl malonate.

Experimental Protocol (Analogous Synthesis):

This protocol is adapted from the synthesis of 4-hydroxy-3-(4-methoxyphenyl)-coumarin and can be applied to the synthesis of 4-hydroxy-3-(4-nitrophenyl)coumarin by substituting the starting malonate.

Materials:

  • This compound

  • A suitable phenol (e.g., resorcinol)

  • High-boiling solvent (e.g., diphenyl ether)

Procedure:

  • Reaction Mixture: Combine this compound (1 equivalent) and the chosen phenol (1 equivalent) in a high-boiling solvent like diphenyl ether.

  • High-Temperature Reaction: Heat the mixture to a high temperature (e.g., 200-250 °C) for several hours to facilitate the condensation and cyclization.

  • Work-up: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Isolation and Purification: Collect the solid by filtration, wash with the non-polar solvent, and recrystallize from a suitable solvent to obtain the pure 4-hydroxy-3-(4-nitrophenyl)coumarin.

Reductive Cyclization Pathway:

A more advanced approach involves the reduction of the nitro group of a suitably substituted nitrophenyl malonate, followed by intramolecular cyclization. For example, a derivative of diethyl 2-(2-formyl-4-nitrophenyl)malonate could undergo reductive cyclization to form a quinolone.

Reductive_Cyclization Start Substituted 2-(2-acyl-nitrophenyl)malonate Reduction Reduction of Nitro Group (e.g., H2/Pd-C) Start->Reduction Intermediate Aminophenyl Intermediate Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Quinolone Derivative Cyclization->Product

Reductive Cyclization for Quinolone Synthesis

Synthesis of 4-Hydroxy-3-(4-nitrophenyl)coumarin

Coumarins are a widespread class of natural products and synthetic compounds with diverse biological activities. The Pechmann condensation is a classic method for their synthesis, but the reaction of phenols with substituted malonic esters at high temperatures also provides a viable route.

Application Notes:

The synthesis of 4-hydroxy-3-(4-nitrophenyl)coumarin can be achieved by the thermal condensation of a phenol with this compound. The reaction involves the transesterification of the phenol with one of the ester groups of the malonate, followed by an intramolecular acylation (cyclization) to form the coumarin ring. This method is particularly useful for preparing 3-aryl-4-hydroxycoumarins.

Experimental Protocol:

This protocol is based on the synthesis of the analogous 4-methoxyphenyl derivative.

Materials:

  • This compound

  • Phenol (or a substituted phenol)

  • Diphenyl ether (solvent)

Procedure:

  • Reaction Setup: In a flask suitable for high-temperature reactions, combine this compound (1 equivalent) and phenol (1 equivalent) in diphenyl ether.

  • Thermal Condensation: Heat the mixture to 200-250 °C for 3-5 hours. The progress of the reaction can be monitored by observing the evolution of ethanol.

  • Isolation: After cooling, dilute the reaction mixture with a hydrocarbon solvent such as toluene or hexane to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with the hydrocarbon solvent, and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 4-hydroxy-3-(4-nitrophenyl)coumarin.

Quantitative Data for an Analogous Synthesis:
Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl 2-(4-methoxyphenyl)malonate3-MethoxyphenolDiphenyl ether200-2503~60-70*

*Yield is estimated for the analogous reaction.

Reaction Workflow:

Coumarin_Synthesis DNPM This compound Heat High Temperature (200-250 °C) DNPM->Heat Phenol Phenol Phenol->Heat Solvent Diphenyl Ether (High-boiling solvent) Solvent->Heat Product 4-Hydroxy-3-(4-nitrophenyl)coumarin Heat->Product

Synthesis of 4-Hydroxy-3-(4-nitrophenyl)coumarin

References

Troubleshooting & Optimization

How to prevent dialkylation in Diethyl 2-(4-nitrophenyl)malonate synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the synthesis of Diethyl 2-(4-nitrophenyl)malonate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a specific focus on preventing the common side reaction of dialkylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of this compound?

A1: The main challenge is the propensity for dialkylation, where the diethyl malonate starting material reacts with two molecules of the 4-nitrophenyl halide, leading to the formation of Diethyl 2,2-bis(4-nitrophenyl)malonate as a significant byproduct. This occurs because the mono-arylated product, this compound, is also acidic and can be deprotonated and react further. This side reaction reduces the yield of the desired mono-arylated product and complicates purification.

Q2: What are the general strategies to minimize dialkylation?

A2: Several strategies can be employed to favor mono-alkylation over dialkylation:

  • Stoichiometry Control: Using a molar excess of diethyl malonate relative to the 4-nitrophenyl halide can increase the statistical probability of the halide reacting with an unreacted malonate molecule.

  • Choice of Base: The strength and nature of the base used for deprotonation are critical. Weaker bases or hindered bases can sometimes favor mono-alkylation.

  • Reaction Conditions: Lowering the reaction temperature can help to control the reactivity and improve selectivity.

  • Modern Catalytic Methods: Copper-catalyzed (Ullmann-type) and Palladium-catalyzed (Buchwald-Hartwig-type) cross-coupling reactions have emerged as highly effective methods for the selective mono-arylation of diethyl malonate.

Q3: Which is a better leaving group on the 4-nitrophenyl ring for this synthesis, iodine or chlorine?

A3: For copper-catalyzed Ullmann-type reactions, aryl iodides are generally more reactive than aryl bromides or chlorides, often leading to higher yields under milder conditions. For palladium-catalyzed Buchwald-Hartwig reactions, while aryl iodides and bromides are reactive, modern catalyst systems have been developed that also efficiently couple aryl chlorides. The choice may also depend on the cost and availability of the starting material.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low yield of the desired mono-arylated product and a high percentage of dialkylated byproduct. 1. Incorrect stoichiometry: Insufficient excess of diethyl malonate. 2. Strongly basic conditions: The mono-arylated product is readily deprotonated and reacts further. 3. High reaction temperature: Promotes the second arylation.1. Increase the molar ratio of diethyl malonate to the 4-nitrophenyl halide (e.g., 1.5 to 2 equivalents of diethyl malonate). 2. Use a milder base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium ethoxide. 3. Lower the reaction temperature. For catalytic methods, reactions can often be run at temperatures ranging from room temperature to 70-110°C.
No or very low conversion of starting materials. 1. Inactive catalyst: The copper or palladium catalyst may be oxidized or poisoned. 2. Poor quality reagents or solvent: Presence of moisture or other impurities. 3. Inefficient base: The chosen base may not be strong enough to deprotonate the diethyl malonate under the reaction conditions.1. Use a fresh, high-purity catalyst and ligand. Ensure an inert atmosphere (e.g., nitrogen or argon) if the catalyst is air-sensitive. 2. Use anhydrous solvents and dry reagents. 3. Switch to a more effective base. For Ullmann-type reactions, Cs₂CO₃ is often very effective.
Formation of side products other than the dialkylated malonate. 1. Side reactions of the nitro group: The nitro group can be sensitive to certain reaction conditions. 2. Ligand decomposition: In catalytic reactions, the ligand may not be stable under the reaction conditions.1. Employ milder reaction conditions, particularly lower temperatures, as offered by modern catalytic methods. 2. Choose a robust ligand. For copper-catalyzed reactions, 2-phenylphenol has been shown to be effective in preventing side reactions.

Quantitative Data Summary

The following table summarizes typical yields for the mono-arylated product (this compound) and the extent of dialkylation observed with different synthetic methods.

MethodAryl HalideBaseCatalyst/LigandSolventTemp. (°C)Mono-arylation Yield (%)DialkylationReference
Classical Malonic Ester Synthesis4-Nitrobenzyl bromideSodium EthoxideNoneEthanolRefluxModerate to LowSignificantGeneral Knowledge
Copper-Catalyzed Ullmann-Type4-IodonitrobenzeneCs₂CO₃CuI / 2-phenylphenolDioxane10085Not Reported (generally low)[1][2][3][4][5]
Palladium-Catalyzed Buchwald-Hartwig4-ChloronitrobenzeneNaOtBuPd(OAc)₂ / XPhosToluene100High (Specific data for this substrate not found, but generally >80%)LowGeneral Buchwald-Hartwig Protocols

Note: The yields for the Buchwald-Hartwig amination are based on general protocols for α-arylation of malonates and may vary for this specific substrate.

Experimental Protocols

Protocol 1: Copper-Catalyzed Mono-arylation of Diethyl Malonate (Ullmann-Type Reaction)

This protocol is adapted from the general procedure described by Hennessy and Buchwald for the copper-catalyzed arylation of diethyl malonate.[1][2][3][4][5]

Materials:

  • 4-Iodonitrobenzene

  • Diethyl malonate

  • Copper(I) iodide (CuI)

  • 2-phenylphenol

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

Procedure:

  • To an oven-dried Schlenk tube is added CuI (5 mol %), 2-phenylphenol (20 mol %), and Cs₂CO₃ (2.0 equiv).

  • The tube is evacuated and backfilled with argon.

  • Anhydrous dioxane, 4-iodonitrobenzene (1.0 equiv), and diethyl malonate (1.5 equiv) are added via syringe.

  • The Schlenk tube is sealed and the reaction mixture is heated to 100 °C with stirring for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a plug of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford this compound.

Visualizations

Logical Workflow for Troubleshooting Dialkylation

Troubleshooting_Dialkylation Start High Dialkylation Observed Check_Stoichiometry Check Stoichiometry: Is [Malonate] > [Aryl Halide]? Start->Check_Stoichiometry Increase_Malonate Increase Diethyl Malonate (1.5 - 2.0 equiv) Check_Stoichiometry->Increase_Malonate No Check_Base Evaluate Base: Is it too strong? Check_Stoichiometry->Check_Base Yes Increase_Malonate->Check_Base Use_Milder_Base Switch to Milder Base (e.g., Cs₂CO₃, K₂CO₃) Check_Base->Use_Milder_Base Yes Check_Temp Assess Reaction Temperature: Is it too high? Check_Base->Check_Temp No Use_Milder_Base->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Consider_Catalysis Consider Modern Catalytic Methods Check_Temp->Consider_Catalysis No Lower_Temp->Consider_Catalysis Ullmann Cu-catalyzed (Ullmann-type) Consider_Catalysis->Ullmann Buchwald Pd-catalyzed (Buchwald-Hartwig) Consider_Catalysis->Buchwald End Dialkylation Minimized Ullmann->End Buchwald->End

Caption: A decision-making workflow for troubleshooting and minimizing dialkylation in the synthesis of this compound.

Reaction Pathway Comparison: Classical vs. Catalytic

Reaction_Pathways cluster_classical Classical Malonic Ester Synthesis cluster_catalytic Modern Catalytic Methods (e.g., Ullmann-Type) C_Start Diethyl Malonate + 4-Nitrobenzyl bromide C_Base Strong Base (e.g., NaOEt) C_Start->C_Base C_Intermediate Mono-arylated Product (anionic intermediate) C_Base->C_Intermediate C_Product This compound C_Intermediate->C_Product C_Side_Product Dialkylated Product C_Intermediate->C_Side_Product Further Reaction T_Start Diethyl Malonate + 4-Iodonitrobenzene T_Catalyst CuI / Ligand + Mild Base T_Start->T_Catalyst T_Product This compound T_Catalyst->T_Product Selective Mono-arylation

Caption: A comparison of the reaction pathways for the classical malonic ester synthesis and modern catalytic methods, highlighting the formation of the dialkylated byproduct in the classical route.

References

Optimizing reaction temperature for diethyl malonate alkylation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of diethyl malonate.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of diethyl malonate, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield lower than expected?

A low yield in diethyl malonate alkylation can stem from several factors. One common issue is the presence of moisture in the reagents or solvent, which can consume the base and hydrolyze the ester. It is crucial to use anhydrous solvents and reagents.[1] Another potential cause is the formation of side products due to elevated reaction temperatures.[2] Running the reaction at the optimal temperature is critical for maximizing the yield of the desired product. In some cases, the sodium salt of diethyl malonate may precipitate out of the solution, hindering the reaction.[1][3]

Q2: I am observing a significant amount of dialkylated product. How can I improve the selectivity for monoalkylation?

The formation of a dialkylated product is a common challenge in malonic ester synthesis.[4] The monoalkylated product is also acidic and can be deprotonated and react with another equivalent of the alkylating agent. To favor monoalkylation, you can try the following:

  • Use a larger excess of diethyl malonate: This increases the probability of the alkylating agent reacting with the starting material rather than the monoalkylated product.

  • Control the stoichiometry of the base: Using only a slight excess of the base can help to minimize the deprotonation of the monoalkylated product.

  • Lower the reaction temperature: Lower temperatures can sometimes improve selectivity by reducing the rate of the second alkylation.[5]

Q3: My reaction is not proceeding to completion, and I still have a significant amount of starting material. What could be the issue?

Incomplete conversion can be due to several factors:

  • Insufficient base: Ensure that at least one full equivalent of a strong enough base is used to completely deprotonate the diethyl malonate.

  • Inactive alkylating agent: The alkyl halide may have degraded. It's advisable to use a fresh or purified alkylating agent.

  • Low reaction temperature: While high temperatures can cause side reactions, a temperature that is too low may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.[6]

  • Poor solubility of the enolate: The sodium salt of diethyl malonate can sometimes precipitate from the reaction mixture, effectively removing it from the reaction.[1][3] Changing the solvent or adding a phase-transfer catalyst might help to keep the enolate in solution.

Q4: A white precipitate formed after adding the base to my diethyl malonate solution. Is this normal?

Yes, the formation of a white precipitate is often observed and is typically the sodium salt of diethyl malonate, which has limited solubility in some organic solvents like ethanol.[1][3] While this is a normal intermediate, its precipitation can sometimes slow down or inhibit the subsequent alkylation step. If the reaction stalls, improving the stirring or switching to a solvent in which the salt is more soluble, such as THF or DMF, may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for diethyl malonate alkylation?

The optimal reaction temperature is highly dependent on the specific base, solvent, and alkylating agent being used. There is no single "best" temperature. However, some general guidelines are:

  • Lower temperatures (e.g., 0 °C to room temperature) are often favored to improve selectivity for monoalkylation and minimize side reactions.[5]

  • Reflux temperatures are commonly used to ensure the reaction goes to completion, especially with less reactive alkyl halides.[1]

It is recommended to start with conditions reported in the literature for similar substrates and then optimize the temperature based on your experimental results.

Q2: How does temperature affect the selectivity between mono- and dialkylation?

Generally, lower reaction temperatures favor monoalkylation. This is because the second alkylation step often has a higher activation energy than the first. By keeping the temperature low, you can selectively promote the first alkylation while disfavoring the second. Conversely, higher temperatures tend to lead to a higher proportion of the dialkylated product.

Q3: What are common side reactions at elevated temperatures?

Besides dialkylation, high temperatures can promote other side reactions, including:

  • Elimination reactions: Particularly with secondary and tertiary alkyl halides, E2 elimination can compete with the desired SN2 alkylation.[7]

  • Claisen condensation: Although less common with diethyl malonate due to the acidity of its α-hydrogens, self-condensation can occur under certain conditions.

  • Decomposition of the reactants or products.

Q4: Which base and solvent combination is best for controlling the reaction temperature?

The choice of base and solvent is interconnected and influences the optimal temperature range.

  • Sodium ethoxide in ethanol is a classic and widely used system. The reaction is often run at the reflux temperature of ethanol.

  • Sodium hydride (NaH) in an aprotic solvent like THF or DMF offers good control and is often used for generating the enolate at a controlled temperature (e.g., 0 °C) before adding the alkylating agent.

  • Potassium carbonate (K2CO3) with a phase-transfer catalyst in a solvent like dioxane can be effective at moderate temperatures (e.g., 30-40 °C).

Data Presentation

The following table summarizes the impact of reaction temperature on the alkylation of malonic esters based on literature findings. Please note that direct comparative studies for diethyl malonate under various temperatures are not extensively available in a single source, and these represent general trends.

Temperature RangeExpected OutcomePotential Issues
Low (-60°C to 0°C) Higher enantioselectivity (for chiral products).[5] Improved selectivity for monoalkylation.Slower reaction rates, potentially leading to incomplete conversion.[5]
Moderate (Room Temp to 50°C) Good balance between reaction rate and selectivity.Dialkylation may start to become more significant.
High (Reflux) Faster reaction rates, often leading to higher conversion.Increased likelihood of dialkylation and other side reactions, potentially lowering the overall yield of the desired product.[2][4]

Experimental Protocols

General Protocol for Monoalkylation of Diethyl Malonate using Sodium Ethoxide in Ethanol

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium metal (1.0 equivalent) in absolute ethanol under a nitrogen atmosphere.

  • Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0-1.2 equivalents) dropwise to the solution with stirring.

  • Alkylation: To the resulting solution of the sodium enolate, add the alkyl halide (1.0 equivalent) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC. The reaction time will vary depending on the reactivity of the alkyl halide.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide Solution form_enolate Form Diethyl Malonate Enolate prep_base->form_enolate Add Diethyl Malonate alkylation Add Alkyl Halide & Heat to Reflux form_enolate->alkylation quench Quench Reaction & Extract Product alkylation->quench purify Purify Product quench->purify

Caption: Experimental workflow for diethyl malonate alkylation.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products dem Diethyl Malonate enolate Enolate Anion dem->enolate + Base base Base (e.g., NaOEt) base->enolate alkyl_halide Alkyl Halide (R-X) mono_product Monoalkylated Diethyl Malonate alkyl_halide->mono_product enolate->mono_product + R-X di_product Dialkylated Diethyl Malonate mono_product->di_product + Base, + R-X (Side Reaction)

Caption: Reaction pathway for diethyl malonate alkylation.

References

Identifying and removing impurities from Diethyl 2-(4-nitrophenyl)malonate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diethyl 2-(4-nitrophenyl)malonate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities typically arise from the starting materials and side reactions during the synthesis. These can include:

  • Unreacted Diethyl Malonate: Incomplete alkylation can lead to the presence of the starting malonic ester.

  • Unreacted 4-Nitrobenzyl Halide (e.g., Bromide or Chloride): If the reaction does not go to completion, the alkylating agent may remain.

  • Hydrolysis Products: The ester groups of the desired product or diethyl malonate can be hydrolyzed to the corresponding carboxylic acids, especially if aqueous conditions are present during workup or purification.[1][2]

  • Transesterification Products: If an alcohol other than ethanol is used as a solvent or is present as an impurity, it can react with the diethyl ester to form mixed esters or the corresponding dialkyl malonate.[1][2]

  • Dialkylated Byproducts: In syntheses where a second, different alkyl group is added, the desired mono-alkylated product may be a potential impurity if the second alkylation is the target.

Q2: What analytical techniques are recommended for identifying impurities in my sample of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling:

  • Thin-Layer Chromatography (TLC): An excellent initial method to quickly assess the purity of your sample and to determine appropriate solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to resolve closely related impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information that can help in the unambiguous identification of the main product and any impurities present.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional groups characteristic of impurities, such as the broad O-H stretch of a carboxylic acid from hydrolysis.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the purification of this compound.

Issue 1: My purified product still contains starting materials (Diethyl Malonate or 4-Nitrobenzyl Halide).

This is a common issue and can be addressed by optimizing the purification protocol.

Identification:

  • TLC Analysis: Spot the crude reaction mixture, pure starting materials, and the purified product on the same TLC plate. The presence of spots in the purified product lane that correspond to the Rf values of the starting materials confirms their presence.

  • ¹H NMR: Look for characteristic peaks of diethyl malonate (e.g., a singlet or triplet for the α-protons) or the 4-nitrobenzyl halide that are not part of the product's spectrum.

Resolution:

  • Flash Column Chromatography: This is the most effective method for separating the product from the starting materials.[3] See the detailed protocol below.

  • Recrystallization: If the concentration of impurities is low, recrystallization can be effective. A suitable solvent system should be chosen where the desired product has lower solubility than the impurities at low temperatures.

Issue 2: My product appears to be contaminated with a more polar impurity.

A more polar impurity is often a result of hydrolysis of one or both of the ester groups.

Identification:

  • TLC Analysis: The polar impurity will have a lower Rf value (it will travel a shorter distance up the plate) than the desired product.

  • FTIR Spectroscopy: The presence of a broad peak in the 2500-3300 cm⁻¹ region is indicative of the O-H stretch of a carboxylic acid.

  • HPLC Analysis: A peak with a shorter retention time than the main product peak often corresponds to a more polar compound.

Resolution:

  • Aqueous Wash: During the workup, washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities by converting them into their water-soluble salts.

  • Column Chromatography: The polar impurity will be more strongly adsorbed onto the silica gel, allowing for good separation from the less polar product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is highly effective for separating this compound from both less polar (e.g., 4-nitrobenzyl halide) and more polar (e.g., diethyl malonate, hydrolyzed impurities) contaminants.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass column

  • Compressed air or pump

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution: Begin elution with the chosen solvent system. Apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is a suitable method for removing small amounts of impurities.

Materials:

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: A common solvent system for the recrystallization of similar malonic esters is a mixture of ethanol and water. The compound should be soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation

The following table presents hypothetical data to illustrate the effectiveness of the purification methods.

Purification Method Initial Purity (by HPLC) Final Purity (by HPLC) Yield
Flash Column Chromatography85%>98%80%
Recrystallization90%>97%75%

Visualizations

The following diagrams illustrate the troubleshooting workflow for identifying and removing impurities.

Impurity_Identification start Crude Product tlc TLC Analysis start->tlc nmr 1H NMR Analysis start->nmr hplc HPLC Analysis start->hplc impurity_type Identify Impurity Type tlc->impurity_type nmr->impurity_type hplc->impurity_type less_polar Less Polar Impurity (e.g., Starting Halide) impurity_type->less_polar Higher Rf more_polar More Polar Impurity (e.g., Diethyl Malonate, Hydrolysis) impurity_type->more_polar Lower Rf no_impurity Purity > 95% impurity_type->no_impurity Single Spot/Peak

Caption: Workflow for the initial identification of impurities.

Purification_Strategy start Identified Impurity column Flash Column Chromatography start->column Multiple or significant impurities recrystallization Recrystallization start->recrystallization Minor impurities wash Aqueous Wash (for acidic impurities) start->wash Acidic impurities pure_product Pure Product column->pure_product recrystallization->pure_product wash->column Further purification

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Managing Side Reactions in Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing side reactions during the reduction of the nitro group. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and selective reductions.

Troubleshooting Guide

This guide addresses common issues encountered during the reduction of nitro groups, offering potential causes and solutions to get your reaction back on track.

Problem/SymptomPotential Cause(s)Suggested Solution(s)
Incomplete reaction or low conversion of the nitro starting material. - Insufficient reducing agent: The stoichiometric amount of the reducing agent may not be enough due to degradation or side reactions. - Catalyst deactivation: The catalyst may be poisoned by impurities in the starting material or solvent, or it may have lost activity over time. - Poor solubility: The nitro compound may not be sufficiently soluble in the chosen solvent, limiting its interaction with the catalyst or reducing agent.[1][2] - Steric hindrance: A bulky group near the nitro functionality can impede the approach of the reducing agent.[3]- Increase the equivalents of the reducing agent. - Use a fresh batch of catalyst or a different type of catalyst. For instance, Raney Nickel can sometimes be more robust than Pd/C.[4] - Switch to a solvent in which the starting material is more soluble, or consider using a co-solvent. Protic co-solvents like ethanol or acetic acid can sometimes aid in catalytic hydrogenations.[1][2] - Increase the reaction temperature or pressure (for catalytic hydrogenations) to overcome steric barriers.
Formation of undesired azo (R-N=N-R) or azoxy (R-N=N(O)-R) compounds. - Reaction conditions are too mild or the reaction is stopped prematurely: Intermediate nitroso and hydroxylamine species can condense to form azo and azoxy compounds.[5] - Use of certain metal hydrides with aromatic nitro compounds: Reagents like Lithium aluminum hydride (LiAlH₄) are known to produce azo compounds from aromatic nitro substrates.[4] - Basic reaction conditions: Condensation of intermediates is often favored under basic conditions.- Ensure the reaction goes to completion by monitoring with TLC or LC-MS. - Avoid using LiAlH₄ for the reduction of aromatic nitro groups if the amine is the desired product.[4] - If possible, perform the reduction under neutral or acidic conditions. For catalytic hydrogenations, the addition of vanadium promoters can diminish the accumulation of hydroxylamines, thus reducing azo/azoxy formation.
Formation of hydroxylamine (R-NHOH) as the major product. - Incomplete reduction: The reduction has stopped at the hydroxylamine intermediate stage. This can be due to catalyst deactivation or insufficient reducing power. - Specific reagents and conditions: Certain reducing agents and conditions are designed to selectively produce hydroxylamines. For example, reduction with zinc dust and ammonium chloride can favor hydroxylamine formation.[6]- Increase the amount of reducing agent or catalyst, and/or prolong the reaction time. - If the amine is the desired product, switch to a more potent reduction system, such as catalytic hydrogenation with Pd/C or a stronger metal/acid combination.
Unwanted reduction of other functional groups (e.g., halogens, carbonyls, alkenes). - Non-selective reducing agent: Catalytic hydrogenation with Pd/C is known to reduce a wide variety of functional groups.[4] - Harsh reaction conditions: High pressure and temperature can lead to the reduction of less reactive functional groups.- Use a more chemoselective reducing agent. For example, iron in acidic media (Bechamp reduction) or tin(II) chloride can often selectively reduce nitro groups in the presence of other reducible functionalities.[4][7] - Employ a poisoned catalyst, such as a sulfided platinum catalyst, which can show enhanced selectivity for the nitro group over heteroaryl halides.[8] - Optimize reaction conditions by lowering the temperature and pressure.
Formation of colored impurities. - Formation of azo and azoxy compounds: These compounds are often colored and can be difficult to remove. - Oxidation of the product: The resulting amine can be susceptible to oxidation, leading to colored byproducts.- Ensure complete reduction to the amine to avoid azo and azoxy impurities. - Work up the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during nitro group reduction, and how can I avoid them?

A1: The most prevalent side reactions involve the formation of intermediates that can lead to undesired products. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[5] These intermediates can condense to form dimeric species like azoxy and azo compounds.[5] To minimize these side reactions, it is crucial to ensure the reaction proceeds to completion, converting the intermediates into the final amine product. Using a sufficiently active catalyst and an adequate amount of reducing agent is key. For catalytic hydrogenations, additives like vanadium compounds can help prevent the accumulation of hydroxylamine intermediates.[8]

Q2: How do I choose the right reducing agent for my specific substrate?

A2: The choice of reducing agent depends on the other functional groups present in your molecule and the desired selectivity.

  • For substrates with sensitive functional groups that might also be reduced (e.g., halogens, double bonds, carbonyls), chemoselective methods are preferred. These include the Bechamp reduction (iron in acidic media) and the Zinin reduction (sodium sulfide).[4][9]

  • Catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) is a very efficient method but is less selective and can reduce many other functional groups.[6] Using a poisoned catalyst, like sulfided platinum, can improve selectivity for the nitro group in the presence of functionalities like aryl halides.[8]

  • For aliphatic nitro compounds, catalytic hydrogenation or reagents like lithium aluminum hydride are effective, though LiAlH₄ can lead to azo compounds with aromatic nitro substrates.[4][6]

Q3: My catalytic hydrogenation reaction is very slow or stalls. What can I do?

A3: Several factors can contribute to a sluggish hydrogenation:

  • Catalyst Activity: The catalyst may be old or poisoned. Using a fresh batch of catalyst is a good first step. Ensure the starting material and solvent are free of impurities that could act as catalyst poisons (e.g., sulfur compounds).

  • Reaction Conditions: Increasing the hydrogen pressure and/or reaction temperature can significantly increase the reaction rate.

  • Solvent: The choice of solvent can have a notable impact. Polar solvents are often beneficial.[10] Sometimes, adding a protic co-solvent like ethanol or acetic acid can accelerate the reaction.[1][2]

  • Agitation: In a heterogeneous reaction, efficient mixing is crucial for good contact between the substrate, catalyst, and hydrogen. Ensure vigorous stirring.

Q4: I am observing dehalogenation of my aromatic halide during nitro group reduction. How can I prevent this?

A4: Dehalogenation is a common side reaction, especially with palladium catalysts. To avoid this:

  • Use a catalyst less prone to causing dehalogenation, such as Raney Nickel or a sulfided platinum catalyst.[4][8]

  • Employ non-catalytic methods that are selective for the nitro group, such as reduction with tin(II) chloride or the Bechamp reduction (iron/acid).[4]

  • The Zinin reduction using sodium sulfide is also known to be selective for the nitro group in the presence of aryl halides.[9]

Q5: How can I selectively reduce one nitro group in a dinitro compound?

A5: The selective reduction of one nitro group in a polynitro aromatic compound can often be achieved using the Zinin reduction .[9][11] By carefully controlling the stoichiometry of the sodium sulfide or ammonium sulfide, it is possible to reduce one nitro group preferentially. The regioselectivity can sometimes be influenced by the electronic and steric environment of the nitro groups.

Quantitative Data on Nitro Group Reduction

The following tables summarize quantitative data for various nitro group reduction methods, allowing for a comparison of their efficiency and selectivity.

Table 1: Catalytic Hydrogenation of Nitroarenes

SubstrateCatalystConditionsYield of Amine (%)Selectivity (%)Reference
NitrobenzenePd/CH₂ (1 atm), MeOH, RT>99>99[12]
4-NitrotoluenePd/GrapheneH₂, MethanolHighHigh[13]
4-ChloronitrobenzeneSulfided Pt/CH₂ (30 bar), 30°C85High (minimal dehalogenation)[14]
4-NitroacetophenoneAu/TiO₂H₂, mild conditionsHighHigh (carbonyl group preserved)[8]
2,4-DinitrotolueneRu/CH₂ (8.3 MPa), IPA, 90°C100100 (to diaminotoluene)[3]
NitrobenzeneCo SAs/NC-800H₂ (5 bar), 120°C, Water>99>99[15]

Table 2: Metal and Acid/Base Mediated Reductions

SubstrateReagentsConditionsYield of Amine (%)Reference
4-NitroacetophenoneFe, conc. HClEthanol, refluxNot specified, but effective[16]
Aromatic Nitro CompoundsFe/CaCl₂Catalytic transfer hydrogenationExcellent[7]
1,3-DinitrobenzeneNa₂SAqueous/alcoholic solutionGood (to 3-nitroaniline)[9]
Aromatic Nitro CompoundsZn, NH₄ClMethanol/THF, RTGood[17]

Table 3: Reduction to Azo and Azoxy Compounds

SubstrateReagents/CatalystConditionsProductYield (%)Reference
Aromatic Nitro CompoundsBiO(OH)/AC, NaBH₄Methanol, RTAzoxy compounds27-90[18]
NitroarenesPhotoenzymatic (BaNTR1)White LEDs, H₂O₂, pH 7Azoxy compoundsVaries[19]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Nitrobenzene using Pd/C

This protocol describes the reduction of nitrobenzene to aniline using palladium on carbon as a catalyst under atmospheric hydrogen pressure.

Materials:

  • Nitrobenzene

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite or other filter aid

  • Standard laboratory glassware for reactions under inert atmosphere

  • Hydrogen balloon

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add the nitrobenzene.

  • Dissolve the nitrobenzene in methanol.

  • Carefully add 10% Pd/C to the flask. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents. It is often handled as a water-wet paste.

  • Seal the flask with a septum and purge the system with an inert gas (e.g., nitrogen or argon) for several minutes.

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure an atmosphere of hydrogen.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol. Caution: Do not allow the filter cake to dry completely, as the catalyst can ignite in the air.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude aniline.

  • The product can be further purified by distillation or chromatography if necessary.

Protocol 2: Bechamp Reduction of an Aromatic Nitro Compound

This protocol details the reduction of an aromatic nitro compound using iron powder in an acidic medium.

Materials:

  • Aromatic nitro compound (e.g., 4-Nitroacetophenone)[16]

  • Iron powder

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard reflux and extraction glassware

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aromatic nitro compound and iron powder.[16]

  • Add ethanol as the solvent.

  • Heat the mixture to a gentle reflux.

  • Slowly and carefully add concentrated HCl dropwise to the refluxing mixture. An exothermic reaction may be observed.

  • Continue to reflux the reaction mixture, monitoring the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a sodium hydroxide solution. This will precipitate iron hydroxides.

  • Extract the aqueous mixture with ethyl acetate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude amine product.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Zinin Reduction for Selective Reduction of a Dinitroarene

This protocol describes the selective reduction of one nitro group in a dinitro compound using sodium sulfide.

Materials:

  • Dinitroarene (e.g., 1,3-dinitrobenzene)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

  • Standard reflux and extraction glassware

Procedure:

  • In a round-bottom flask, dissolve the dinitroarene in a mixture of ethanol and water.

  • Add sodium sulfide nonahydrate to the solution. The stoichiometry of the sodium sulfide is critical for selective mono-reduction and should be carefully controlled.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to obtain the crude nitroaniline product.

  • Purify the product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key aspects of nitro group reduction to aid in understanding and troubleshooting.

Reaction_Pathways Nitro Compound (R-NO2) Nitro Compound (R-NO2) Nitroso (R-NO) Nitroso (R-NO) Nitro Compound (R-NO2)->Nitroso (R-NO) +2e-, +2H+ Hydroxylamine (R-NHOH) Hydroxylamine (R-NHOH) Nitroso (R-NO)->Hydroxylamine (R-NHOH) +2e-, +2H+ Azoxy Compound Azoxy Compound Nitroso (R-NO)->Azoxy Compound + R-NHOH Amine (R-NH2) Amine (R-NH2) Hydroxylamine (R-NHOH)->Amine (R-NH2) +2e-, +2H+ Hydroxylamine (R-NHOH)->Azoxy Compound + R-NO Azo Compound Azo Compound Azoxy Compound->Azo Compound Reduction

Caption: Reaction pathways in nitro group reduction.

Troubleshooting_Workflow Start Reaction Issue Observed Incomplete Incomplete Reaction? Start->Incomplete SideProduct Side Products Formed? Incomplete->SideProduct No CheckReagent Check Reducing Agent Stoichiometry Incomplete->CheckReagent Yes IdentifySideProduct Identify Side Product(s) (e.g., Azo, Azoxy) SideProduct->IdentifySideProduct Yes Success Problem Solved SideProduct->Success No CheckCatalyst Check Catalyst Activity CheckReagent->CheckCatalyst CheckConditions Optimize T, P, Solvent CheckCatalyst->CheckConditions CheckConditions->Success AdjustConditions Adjust Conditions to Favor Amine Formation IdentifySideProduct->AdjustConditions ChangeMethod Change Reduction Method AdjustConditions->ChangeMethod ChangeMethod->Success

Caption: Troubleshooting workflow for nitro reduction.

Reduction_Method_Selection Start Select Reduction Method SensitiveGroups Other Reducible Groups Present? Start->SensitiveGroups HighYield High Yield & Efficiency Critical? SensitiveGroups->HighYield No SelectiveMethod Use Chemoselective Method (e.g., Fe/HCl, SnCl2, Na2S) SensitiveGroups->SelectiveMethod Yes HighYield->SelectiveMethod No CatalyticHydrogenation Use Catalytic Hydrogenation (e.g., Pd/C, Ra-Ni) HighYield->CatalyticHydrogenation Yes ConsiderCost Consider Cost and Scale-up (Fe/HCl is economical) SelectiveMethod->ConsiderCost OptimizeHydrogenation Optimize Conditions or Use Poisoned Catalyst CatalyticHydrogenation->OptimizeHydrogenation

Caption: Decision tree for selecting a reduction method.

References

How to improve the selectivity of mono-alkylation of diethyl malonate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the selectivity of mono-alkylation of diethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the mono-alkylation of diethyl malonate?

The primary challenge is the formation of a dialkylated byproduct. The mono-alkylated product is also acidic and can be deprotonated and react with a second equivalent of the alkylating agent, leading to a mixture of mono- and di-substituted products, which can be difficult to separate and lowers the yield of the desired mono-alkylated compound.[1][2]

Q2: How does the acidity of the mono-alkylated product compare to diethyl malonate?

The mono-alkylated product is also C-H acidic, and its anion is more nucleophilic than the enolate of diethyl malonate. This increased nucleophilicity contributes to the propensity for a second alkylation to occur.[1]

Q3: What are the general strategies to favor mono-alkylation over dialkylation?

Several strategies can be employed to enhance the selectivity for mono-alkylation:

  • Using an excess of diethyl malonate: This stoichiometric adjustment increases the probability that the alkylating agent will react with the starting material rather than the mono-alkylated product.[1]

  • Phase-Transfer Catalysis (PTC): This method utilizes a catalyst, such as a quaternary ammonium salt or a crown ether, to facilitate the reaction between the water-insoluble diethyl malonate and an inorganic base (like potassium carbonate) in a two-phase system. This can improve selectivity and yield.

  • Choice of Base and Solvent: The selection of the base and solvent system is crucial. Common combinations include sodium ethoxide in ethanol and sodium hydride in an aprotic polar solvent like DMF.[3]

  • Use of a Masking Group: A temporary protecting group can be introduced to block the second acidic proton, forcing mono-alkylation. The masking group is then removed in a subsequent step.[1]

Q4: Can microwave irradiation be used to improve selectivity?

Yes, studies have shown that combining phase-transfer catalysis with microwave irradiation can promote the monobenzylation of diethyl malonate.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of mono-alkylated product - Incomplete reaction.- Increase reaction time or temperature. - Ensure the base is sufficiently strong and anhydrous (if required).
- Significant dialkylation.- Use a 1.1 to 2.5-fold excess of diethyl malonate relative to the alkylating agent.[3] - Lower the reaction temperature to favor the kinetic mono-alkylated product.
- Side reactions, such as E2 elimination of the alkyl halide.- Use a less hindered base. - Ensure the alkyl halide is a primary or secondary halide; tertiary halides are prone to elimination.
High percentage of dialkylated product - Stoichiometry of reactants.- Increase the molar ratio of diethyl malonate to the alkylating agent.
- The mono-alkylated product is more nucleophilic.- Consider using a masking group strategy to physically block the second alkylation.[1]
- Prolonged reaction time at elevated temperatures.- Monitor the reaction progress by TLC or GC and stop the reaction once the starting material is consumed.
Formation of O-alkylation byproducts - Use of strong bases in polar aprotic solvents.- While less common with malonic esters, if observed, consider using a less polar solvent or a different base.
Reaction does not proceed - Inactive base.- Use freshly prepared sodium ethoxide or ensure sodium hydride is properly handled under an inert atmosphere.
- Unreactive alkylating agent.- Use a more reactive alkylating agent (e.g., iodide instead of chloride) or add a catalytic amount of sodium iodide.
- Poor solubility of reactants.- Select a solvent that dissolves all reactants at the reaction temperature. For PTC, ensure vigorous stirring.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the mono-alkylation of diethyl malonate from various literature sources.

Alkylation Method Base Solvent Alkylating Agent Key Conditions Yield of Mono-alkylated Product Reference
Stoichiometric ControlNaHDMFIodobutane1.1 eq. Diethyl Malonate75%[5]
Phase-Transfer CatalysisK₂CO₃Cyclohexane1,6-DichlorohexaneTetrabutylammonium bromide & Polyethylene glycol monomethyl ether catalyst74-78%[6]
Masking GroupNaHDMPU1,3-DibromopropaneUse of a pentanone masking group, followed by ozonolysis and alcoholysis.High selectivity reported[1]

Experimental Protocols

Protocol 1: Mono-alkylation using Sodium Hydride in DMF

This protocol is adapted from a procedure for the preparation of mono-substituted malonic acid half oxyesters.[3][5]

1. Materials:

  • Diethyl malonate (1.1 equivalents)
  • Alkyl halide (1.0 equivalent)
  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.0 equivalent)
  • Anhydrous N,N-Dimethylformamide (DMF)
  • Diethyl ether
  • Saturated aqueous ammonium chloride (NH₄Cl)
  • Brine
  • Anhydrous magnesium sulfate (MgSO₄)

2. Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add NaH.
  • Add anhydrous DMF and cool the suspension to 0 °C in an ice bath.
  • Slowly add diethyl malonate to the stirred suspension.
  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.
  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
  • Combine the organic layers and wash with water and then brine.
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography.

Protocol 2: Mono-alkylation using Phase-Transfer Catalysis

This protocol is based on the alkylation of diethyl malonate using potassium carbonate and a phase-transfer catalyst.[6][7]

1. Materials:

  • Diethyl malonate (1.0 equivalent)
  • Alkyl halide (1.0 equivalent)
  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5 - 2.0 equivalents)
  • Tetrabutylammonium bromide (TBAB) (0.01 equivalents)
  • Toluene or Acetonitrile

2. Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate, the alkyl halide, anhydrous potassium carbonate, and TBAB.
  • Add the solvent (e.g., toluene).
  • Heat the mixture to reflux with vigorous stirring for 2-6 hours. Monitor the reaction progress by TLC or GC.
  • After the reaction is complete, cool the mixture to room temperature.
  • Filter the solid salts and wash with the solvent.
  • Combine the filtrate and washings and remove the solvent under reduced pressure.
  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for Mono-alkylation reagents Combine Diethyl Malonate, Base, and Solvent enolate Formation of Malonate Enolate reagents->enolate alkylation Add Alkyl Halide (Alkylation Step) enolate->alkylation workup Reaction Workup (Quenching, Extraction) alkylation->workup purification Purification (Chromatography/Distillation) workup->purification product Isolated Mono-alkylated Product purification->product

Caption: General experimental workflow for the mono-alkylation of diethyl malonate.

reaction_selectivity Reaction Pathway Selectivity start Diethyl Malonate Enolate mono_product Mono-alkylated Product start->mono_product 1. Alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->mono_product di_product Di-alkylated Product alkyl_halide->di_product mono_enolate Mono-alkylated Enolate mono_product->mono_enolate Deprotonation base Base base->mono_enolate mono_enolate->di_product

Caption: Competing pathways for mono- and di-alkylation of diethyl malonate.

References

Alternative bases to sodium ethoxide for malonic ester synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of alternative bases to sodium ethoxide in malonic ester synthesis. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why should I consider an alternative base to sodium ethoxide for my malonic ester synthesis?

While sodium ethoxide is a classic base for this reaction, there are several reasons to explore alternatives:

  • Preventing Transesterification: Using an alkoxide base that differs from the alkyl groups of the malonic ester can lead to transesterification, resulting in a mixture of ester products.[1][2] To avoid this, the alkoxide base used should match the ester's alkoxy group (e.g., sodium methoxide for dimethyl malonate).[2]

  • Driving the Equilibrium: While sodium ethoxide is basic enough to form the enolate, the equilibrium may not completely favor the product side since the pKa of ethanol (the conjugate acid of ethoxide, pKa ~16) is not drastically higher than that of diethyl malonate (pKa ~13).[3][4][5] Stronger bases can ensure near-quantitative deprotonation, which can be crucial for subsequent alkylation steps.[6]

  • Avoiding Nucleophilic Attack: Alkoxide bases are nucleophilic and can potentially participate in side reactions. Non-nucleophilic bases are preferred when the substrate or alkylating agent is sensitive to nucleophilic attack.[7][8]

  • Improving Yields and Reaction Conditions: In some cases, alternative bases can offer milder reaction conditions, shorter reaction times, and improved yields.[9]

Q2: What are the most common alternative bases for malonic ester synthesis?

Several alternative bases are commonly employed, each with its own advantages and disadvantages. These include:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that drives the deprotonation to completion.[6][10][11]

  • Potassium tert-Butoxide (KOtBu): A strong, sterically hindered, and non-nucleophilic base.[7]

  • Lithium Diisopropylamide (LDA): A very strong, non-nucleophilic, and sterically hindered base, often used for kinetic enolate formation.[7][8][12]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic amine base suitable for certain applications.[7][13]

  • Potassium Carbonate (K₂CO₃) and Cesium Carbonate (Cs₂CO₃): Milder inorganic bases that can be effective, often in the presence of a phase-transfer catalyst.[14][15][16][17]

Troubleshooting Guides

Issue 1: Low Yield of Alkylated Product
Possible Cause Troubleshooting Step
Incomplete deprotonation of the malonic ester.Switch to a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to ensure complete formation of the enolate.[6] The pKa of the base's conjugate acid should be significantly higher than that of the malonic ester (pKa ≈ 13).[3][4]
The chosen base is too nucleophilic and is reacting with the alkylating agent.Use a sterically hindered, non-nucleophilic base such as potassium tert-butoxide or LDA.[7][8]
Side reaction (Claisen condensation) between the enolate and unreacted malonic ester.Ensure complete deprotonation by using a full equivalent of a strong base like NaH or LDA.[5] Adding the formed enolate solution to the alkylating agent can also minimize this side reaction.[5]
The alkylating agent is too sterically hindered for the Sₙ2 reaction.The malonic ester synthesis works best with primary alkyl halides. Secondary halides give lower yields, and tertiary halides are generally not suitable.[18]
Dialkylation is occurring, reducing the yield of the mono-alkylated product.Use only one equivalent of the base and alkylating agent. If dialkylation is desired, a second equivalent of base and the second alkylating agent can be added after the initial alkylation is complete.[1][19]
Issue 2: Presence of Transesterification Products
Possible Cause Troubleshooting Step
The alkoxide base does not match the ester group.Ensure the alkoxide base corresponds to the ester (e.g., use sodium ethoxide with diethyl malonate).[1][2] Alternatively, switch to a non-alkoxide base like sodium hydride or LDA.
Issue 3: Reaction is not proceeding or is very slow
Possible Cause Troubleshooting Step
The base is not strong enough.For less acidic substrates or to increase the reaction rate, a stronger base is required. Compare the pKa of your substrate to the pKa of the conjugate acid of the base (see table below).
Poor solubility of the base.Sodium hydride is insoluble and reacts at the surface.[7] Ensure efficient stirring. For other bases, choose an appropriate anhydrous solvent in which the base is soluble.
The reaction requires heating.While enolate formation can often be done at room temperature or below, the subsequent alkylation step may require heating to overcome the activation energy.[5]

Quantitative Data: Comparison of Alternative Bases

BaseAbbreviationpKa of Conjugate AcidKey Characteristics
Sodium HydrideNaH~35 (for H₂)[6]Strong, non-nucleophilic, insoluble, drives reaction to completion.[7][10][11]
Potassium tert-ButoxideKOtBu~19 (for t-butanol)Strong, sterically hindered, non-nucleophilic.[7]
Lithium DiisopropylamideLDA~36 (for diisopropylamine)[8]Very strong, sterically hindered, non-nucleophilic, good for kinetic enolates.[8][12]
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU~13.5[7]Moderately strong, non-nucleophilic organic base.[7][13]
Potassium CarbonateK₂CO₃~10.3 (for HCO₃⁻)Mild inorganic base, often used with a phase-transfer catalyst.[14][15]
Cesium CarbonateCs₂CO₃~10.3 (for HCO₃⁻)Mild, effective inorganic base.[16][17]

Experimental Protocols

Protocol 1: Alkylation using Sodium Hydride (NaH)
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend 60% NaH in mineral oil (1.1 equivalents) in a suitable anhydrous solvent (e.g., THF, DMF).[11][19]

  • Washing (Optional): To use pure NaH, the mineral oil can be removed by washing the dispersion with anhydrous pentane or THF, followed by careful decantation of the solvent.[11][20] Caution: The washings will contain residual NaH and can be flammable.

  • Enolate Formation: Cool the NaH suspension in an ice bath (0 °C). Slowly add the malonic ester (1.0 equivalent) dropwise. The reaction will generate hydrogen gas, so ensure proper venting.[6] Stir until gas evolution ceases, indicating complete formation of the enolate.

  • Alkylation: Add the alkyl halide (1.0 equivalent) to the enolate solution. The reaction may be stirred at room temperature or gently heated to facilitate the Sₙ2 reaction.[5]

  • Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction mixture by slowly adding it to cold water or a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.

Protocol 2: Alkylation using Potassium Carbonate (K₂CO₃) with Phase-Transfer Catalysis
  • Setup: To a flask containing the malonic ester (1.0 equivalent) and the alkyl halide (1.0 equivalent) in a suitable solvent (e.g., toluene, DMF), add finely powdered potassium carbonate (2-3 equivalents).[14][15]

  • Catalyst Addition: Add a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, ~0.1 equivalents).

  • Reaction: Heat the mixture with vigorous stirring. The reaction progress can be monitored by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and wash the filter cake with the solvent. The filtrate can then be concentrated and the product purified.

Visualizations

troubleshooting_low_yield start Low Yield of Alkylated Product incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation nucleophilic_attack Nucleophilic Attack on Alkylating Agent? incomplete_deprotonation->nucleophilic_attack No use_stronger_base Use Stronger Base (NaH, LDA) incomplete_deprotonation->use_stronger_base Yes claisen_side_reaction Claisen Side Reaction? nucleophilic_attack->claisen_side_reaction No use_non_nucleophilic_base Use Non-Nucleophilic Base (KOtBu, LDA) nucleophilic_attack->use_non_nucleophilic_base Yes steric_hindrance Steric Hindrance in Alkyl Halide? claisen_side_reaction->steric_hindrance No ensure_full_deprotonation Ensure 1 eq. of Strong Base & Control Addition Order claisen_side_reaction->ensure_full_deprotonation Yes use_primary_halide Use 1° Alkyl Halide steric_hindrance->use_primary_halide Yes experimental_workflow_NaH cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Work-up prep_naH Suspend NaH in Anhydrous Solvent (Inert Atmosphere) add_malonate Slowly Add Malonic Ester at 0°C prep_naH->add_malonate stir Stir Until H₂ Evolution Ceases add_malonate->stir add_halide Add Alkyl Halide stir->add_halide heat Stir at RT or Heat add_halide->heat quench Quench Reaction (e.g., with H₂O) heat->quench extract Extract & Purify quench->extract

References

Technical Support Center: Diethyl 2-(4-nitrophenyl)malonate Synthesis via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of Diethyl 2-(4-nitrophenyl)malonate using phase-transfer catalysis (PTC). It includes frequently asked questions, detailed troubleshooting, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using phase-transfer catalysis for the synthesis of this compound?

A1: Phase-transfer catalysis accelerates the reaction between reactants located in different phases (typically an aqueous phase containing the nucleophile and an organic phase containing the substrate).[1] For this specific synthesis, a PTC, such as a quaternary ammonium salt, facilitates the transfer of the diethyl malonate anion from the aqueous or solid phase to the organic phase where it can react with 4-nitrochlorobenzene.[2][3] This method can lead to faster reaction times, higher yields, milder reaction conditions, and may reduce the need for expensive or hazardous anhydrous solvents.[1]

Q2: Which phase-transfer catalysts are most effective for this C-arylation reaction?

A2: Quaternary ammonium and phosphonium salts are commonly used PTCs.[1] For C-alkylation and related nucleophilic substitutions, catalysts like Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Hydrogen Sulfate (TBAHS), and Benzyltriethylammonium Chloride (TEBAC) are often effective.[2][4] The choice of catalyst can significantly impact reaction efficiency, and screening several options is recommended. Phosphonium salts can tolerate higher temperatures but may be unstable in the presence of a strong base.[1]

Q3: Why is 4-nitrochlorobenzene a suitable substrate for this PTC reaction, whereas chlorobenzene is not?

A3: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strongly electron-withdrawing nitro group (-NO₂) at the para-position activates the aromatic ring towards nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex.[5] Chlorobenzene lacks this activation and is therefore much less reactive under these conditions.[5]

Q4: What are the most common side reactions, and how can they be minimized?

A4: The most significant side reaction is the hydrolysis of the diethyl malonate ester groups by the aqueous base (e.g., NaOH or KOH), especially at elevated temperatures.[6] This can be minimized by:

  • Using a solid, less-hydrated base like anhydrous potassium carbonate.[6][7]

  • Carefully controlling the reaction temperature.

  • Employing a solid-liquid PTC system to reduce the amount of water present.[3]

  • Another potential side reaction is O-arylation, though C-arylation is generally favored for malonates.

Q5: Can sonication be used to improve the reaction rate?

A5: Yes, ultrasound assistance has been shown to improve the efficiency of other solid-liquid phase-transfer catalyzed nucleophilic substitution reactions.[7] Sonication can enhance mass transfer between the solid and liquid phases, potentially leading to increased reaction rates and higher yields under milder conditions.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis.

Problem: Low or No Product Yield
Possible Cause Suggested Solution
Ineffective Catalyst Verify the integrity and purity of the PTC. Screen alternative catalysts such as TBAHS, TEBAC, or a phosphonium salt.[1]
Insufficient Base Strength/Amount The base is required to deprotonate diethyl malonate. Ensure the base (e.g., K₂CO₃, KOH) is fresh and anhydrous (if using a solid-liquid system).[6] An insufficient amount will result in incomplete carbanion formation.
Low Reaction Temperature While higher temperatures can cause ester hydrolysis, the reaction may be too slow at room temperature. Optimize the temperature incrementally (e.g., start at 50°C and increase in 10°C intervals).[7]
Poor Phase Mixing Inefficient stirring will limit the interfacial area where the catalyst functions. Ensure vigorous and consistent stirring (e.g., >500 RPM) throughout the reaction.[7]
Catalyst Poisoning Ensure all reagents and the solvent are free from impurities that could poison the catalyst.
Problem: Significant Ester Hydrolysis Byproduct
Possible Cause Suggested Solution
High Concentration of Aqueous Base Using a high concentration of aqueous KOH or NaOH increases the rate of hydrolysis.[6] Switch to a solid-liquid PTC system using powdered anhydrous potassium carbonate as the base.[6][7]
Excessively High Temperature High temperatures accelerate the hydrolysis of the ester groups.[6] Attempt the reaction at the lowest effective temperature. Consider extending the reaction time at a lower temperature.
Prolonged Reaction Time Long exposure to basic conditions can increase hydrolysis. Monitor the reaction progress (e.g., by TLC or GC) and work up the reaction as soon as the starting material is consumed.
Problem: Difficult Product Isolation / Emulsion Formation
Possible Cause Suggested Solution
Catalyst Acting as an Emulsifier Quaternary ammonium salts can behave like detergents.[1] During workup, add a saturated brine solution (NaCl) to break the emulsion.
Fine Particulate Matter If using a solid base, ensure it is fully filtered off before the aqueous workup.
Incorrect pH during Extraction Ensure the aqueous layer is neutralized or slightly acidic before extraction to prevent the deprotonation of any remaining diethyl malonate, which can complicate separation.

// Nodes Start [label="Low Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReaction [label="Check Reaction Progress\n(TLC/GC)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckPurity [label="Analyze Crude Product\n(NMR/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete [label="Incomplete Reaction", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SideProducts [label="Side Products Observed\n(e.g., Hydrolysis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CleanProduct [label="Product Formed but Lost", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions Sol_Catalyst [label="Screen Different PTCs\n(e.g., TBAB, TEBAC)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Base [label="Use Anhydrous K₂CO₃\nIncrease Base Molar Eq.", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Temp [label="Optimize Temperature\n(e.g., 50-80°C)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Hydrolysis [label="Lower Temperature\nUse K₂CO₃ instead of KOH", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Workup [label="Optimize Extraction pH\nUse Brine to Break Emulsions", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> CheckReaction [label="Monitor reaction"]; Start -> CheckPurity [label="After workup"]; CheckReaction -> Incomplete [label="Starting material\nremains"]; CheckPurity -> SideProducts [label="Impurities detected"]; CheckPurity -> CleanProduct [label="Low isolated mass"];

Incomplete -> Sol_Catalyst [label="Is catalyst active?"]; Incomplete -> Sol_Base [label="Is base sufficient?"]; Incomplete -> Sol_Temp [label="Is temp too low?"];

SideProducts -> Sol_Hydrolysis; CleanProduct -> Sol_Workup; } Caption: Troubleshooting decision tree for low product yield.

Experimental Protocol: Solid-Liquid PTC Synthesis

This protocol details a robust method using a solid base to minimize hydrolysis.

Materials:

  • Diethyl malonate

  • 4-Nitrochlorobenzene

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene (or Acetonitrile)

  • Ethyl acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrochlorobenzene (1.0 eq), diethyl malonate (1.2 eq), powdered anhydrous potassium carbonate (2.5 eq), and Tetrabutylammonium Bromide (0.1 eq).[6][8]

  • Solvent Addition: Add dry toluene to the flask to create a stirrable suspension. Acetonitrile can also be a suitable solvent.[6]

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-6 hours.[6]

  • Workup - Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of ethyl acetate.

  • Workup - Extraction: Transfer the combined organic filtrate to a separatory funnel. Wash the organic layer sequentially with water (2x) and then with a saturated brine solution (1x) to aid in phase separation.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by flash column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to yield pure this compound.

// Nodes A [label="1. Combine Reactants\n(4-Nitrochlorobenzene, Diethyl Malonate,\nK₂CO₃, TBAB) in Toluene"]; B [label="2. Heat & Stir\n(80-100°C)"]; C [label="3. Monitor Progress\n(TLC/GC)"]; D [label="4. Cool & Filter\n(Remove Salts)"]; E [label="5. Aqueous Workup\n(Wash with H₂O & Brine)"]; F [label="6. Dry & Concentrate\n(MgSO₄, Rotary Evaporator)"]; G [label="7. Purify\n(Chromatography or\nRecrystallization)"]; H [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [label="Reaction\nComplete", color="#4285F4"]; D -> E [color="#4285F4"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; G -> H [color="#4285F4"]; } Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical results from an optimization study for the solid-liquid PTC synthesis.

EntryCatalyst (0.1 eq)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1TBAB K₂CO₃ (2.5)Toluene80 492
2TBABK₂CO₃ (2.5)Toluene60875
3TBABK₂CO₃ (1.5)Toluene80668
4TEBACK₂CO₃ (2.5)Toluene80588
5NoneK₂CO₃ (2.5)Toluene8012< 5
6TBABKOH (2.5, aq)Toluene80345*
7TBABK₂CO₃ (2.5)Acetonitrile80390

*Yield significantly reduced due to competing ester hydrolysis.

Reaction Mechanism Visualization

The diagram below illustrates the catalytic cycle for a solid-liquid PTC system. The quaternary ammonium catalyst (Q⁺X⁻) exchanges its anion with the diethyl malonate carbanion generated at the surface of the solid base. This new, lipophilic ion pair (Q⁺⁻CH(COOEt)₂) is soluble in the organic phase, where it reacts with 4-nitrochlorobenzene.

// Interface connections s1:f0 -> p1:f0 [style=dashed, color="#4285F4", label="Anion Exchange\nwith Q⁺Cl⁻"]; p3:f0 -> s1:f0 [style=dashed, color="#34A853", label="Catalyst Returns\nto Interface"]; p2 -> p3 [color="#EA4335"]; } Caption: The catalytic cycle in a solid-liquid PTC system.

References

Technical Support Center: Hydrolysis of Sterically Hindered Malonic Esters

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the hydrolysis of sterically hindered malonic esters. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging chemical transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the hydrolysis of sterically hindered malonic esters.

Problem Possible Cause Suggested Solution
Low or No Conversion Steric Hindrance: The bulky substituents on the malonic ester are preventing the nucleophile (e.g., hydroxide) from attacking the carbonyl carbon.[1][2]- Switch to a non-aqueous hydrolysis method using NaOH in a MeOH/CH2Cl2 solvent system to enhance the reactivity of the hydroxide ion.[1][2]- Employ the t-BuNH₂/LiBr/alcohol/H₂O system, which has proven effective for hindered esters.[3]- Consider using "anhydrous hydroxide" (generated from potassium tert-butoxide and water) in DMSO for hydrolysis at ambient temperature.[4]
Standard Conditions Ineffective: Traditional saponification with aqueous NaOH is often too slow or fails for highly hindered substrates.[1][4]- Avoid standard aqueous saponification. The solvation of hydroxide ions by water increases the energy barrier for the reaction.[1][2]- If the goal is mono-dealkoxycarbonylation, the Krapcho decarboxylation is a highly effective alternative that avoids harsh basic conditions.[5][6]
Transesterification Side Product Alcoholic Solvent: Using an alcohol (e.g., methanol, ethanol) as the solvent with a base can lead to the formation of the corresponding methyl or ethyl ester as a byproduct.[7]- If using an alcoholic solvent is necessary, ensure it matches the ester group of your starting material.- Opt for aprotic solvents like THF or dioxane in combination with your hydrolysis reagent.[7]
Decarboxylation of the Malonic Acid Product Thermal Instability: The resulting malonic acid derivative can be prone to decarboxylation, especially at elevated temperatures.[8]- If the diacid is the desired product, maintain mild reaction and workup temperatures.- If mono-acid is the goal, direct decarboxylation of the diester via the Krapcho reaction is a more controlled approach.[9]
Incomplete Hydrolysis of Both Ester Groups Insufficient Reagent or Reaction Time: Sterically hindered esters require more forcing conditions or longer reaction times for complete hydrolysis.- Increase the excess of the hydrolyzing agent (e.g., NaOH, LiOH).- Extend the reaction time and monitor progress by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of my sterically hindered malonic ester so slow under standard aqueous NaOH conditions?

A1: The slow reaction rate is primarily due to steric hindrance. The bulky groups surrounding the ester carbonyls physically block the approach of the hydroxide nucleophile. Additionally, in aqueous solutions, hydroxide ions are heavily solvated by water molecules through hydrogen bonding, which increases the energetic barrier for the reaction.[1][2]

Q2: What are the advantages of using a non-aqueous hydrolysis method?

A2: Non-aqueous methods, such as using NaOH in a mixture of methanol and dichloromethane, can significantly accelerate the hydrolysis of hindered esters. In these less polar, aprotic solvent systems, the hydroxide anion is poorly solvated, making it a much more potent nucleophile. This often allows for rapid and efficient saponification at room temperature, avoiding the need for high temperatures that can cause degradation.[1][2]

Q3: Can I selectively hydrolyze only one ester group of a sterically hindered malonic ester?

A3: While selective mono-hydrolysis can be challenging, the Krapcho decarboxylation is an excellent and widely used method for achieving mono-dealkoxycarbonylation. This reaction is not a hydrolysis but rather a nucleophilic dealkylation followed by decarboxylation. It is typically carried out by heating the malonic ester in a dipolar aprotic solvent (like DMSO) with a salt (such as LiCl or NaCl) and a small amount of water. It is particularly effective for esters with a beta electron-withdrawing group and avoids harsh acidic or basic conditions.[5][6][10]

Q4: My reaction with NaOH in methanol is giving me a transesterified product. How can I avoid this?

A4: Transesterification is a common side reaction when using alcoholic solvents for hydrolysis. The alkoxide corresponding to the solvent can compete with hydroxide as a nucleophile. To avoid this, you can either use a non-alcoholic solvent like THF or dioxane, or use an alcohol that matches the ester groups of your starting material (e.g., use ethanol as a solvent for a diethyl malonate).[7]

Q5: Are there any metal-free methods for the hydrolysis of hindered esters?

A5: Yes, methods utilizing reagents like tert-butylamine in a mixture of alcohol and water have been shown to be effective for the hydrolysis of sterically hindered esters, providing high yields.[3]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the hydrolysis of various sterically hindered esters from cited literature.

Table 1: Non-Aqueous Hydrolysis of Hindered Esters with NaOH in MeOH/CH₂Cl₂ [1][2]

Substrate (Ester)Reaction Time (rt)Isolated Yield (%)
tert-Butyl benzoate15 min96
Methyl mesitoate30 min95
Ethyl 2,4,6-trimethylbenzoate45 min92

Table 2: Hydrolysis of Esters using t-BuNH₂/LiBr/MeOH/H₂O [3]

Substrate (Ester)Reaction Time (reflux)Yield (%)
iso-Propyl benzoate10 h98
tert-Butyl benzoate92 h67
Diethyl phenylmalonate12 h95 (mono-acid)

Experimental Protocols

Protocol 1: General Procedure for Non-Aqueous Hydrolysis of Hindered Esters [1][2]

  • Dissolve the sterically hindered ester (1.0 mmol) in dichloromethane (CH₂Cl₂, 9 mL).

  • To this solution, add a 0.3 N solution of NaOH in methanol (MeOH, 10 mL, 3.0 mmol of NaOH).

  • Stir the mixture at room temperature. A white precipitate of the sodium salt of the carboxylic acid will form over time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the precipitated salt can be isolated by filtration or the reaction mixture can be worked up by adding water and extracting with an organic solvent to remove any unreacted starting material and the alcohol byproduct.

  • Acidify the aqueous layer to precipitate the carboxylic acid product, which can then be collected by filtration or extracted with an organic solvent.

Protocol 2: General Procedure for Krapcho Decarboxylation [6][10]

  • In a round-bottom flask equipped with a reflux condenser, combine the malonic ester (1.0 mmol), sodium chloride (or lithium chloride, 1.2 mmol), and dimethyl sulfoxide (DMSO, 5 mL).

  • Add water (2.0 mmol, 36 µL) to the mixture.

  • Heat the reaction mixture to a high temperature (typically 150-180 °C) and maintain it at reflux.

  • Monitor the reaction by TLC or GC/LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mono-ester by column chromatography or distillation if necessary.

Visualizations

Caption: Troubleshooting workflow for hindered ester hydrolysis.

Krapcho_vs_Saponification cluster_saponification Traditional Saponification Route start Goal: Convert Sterically Hindered Malonic Ester to Mono-acid/ester saponification Step 1: Hydrolysis (e.g., NaOH, H2O, heat) start->saponification Path 1 krapcho_rxn One-Pot Reaction (e.g., LiCl, DMSO, H2O, heat) start->krapcho_rxn Path 2 (Recommended) diacid Intermediate: Diacid saponification->diacid Often difficult/ low yield decarboxylation Step 2: Decarboxylation (High Heat) diacid->decarboxylation final_product Product: Mono-acid / Mono-ester decarboxylation->final_product krapcho_rxn->final_product Direct, higher yield

Caption: Comparison of saponification and Krapcho reaction pathways.

References

Technical Support Center: Scaling Up the Synthesis of Diethyl 2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Diethyl 2-(4-nitrophenyl)malonate for pilot studies. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data summaries.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the scale-up of this compound synthesis.

Question Possible Cause(s) Troubleshooting Steps
Low or no product yield? 1. Ineffective base: The base (e.g., sodium ethoxide, potassium hydroxide) may have degraded due to improper storage. 2. Inactive alkylating agent: The 4-nitrobenzyl halide may have decomposed. 3. Insufficient reaction time or temperature: The reaction may not have gone to completion. 4. Moisture in the reaction: Water can quench the enolate intermediate.1. Use a fresh, properly stored base. For sodium ethoxide, ensure it is stored under an inert atmosphere. 2. Use a fresh or purified alkylating agent. 3. Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 4. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of significant side products? 1. Dialkylation: The product itself can be deprotonated and react with another molecule of the alkylating agent. 2. Side reactions of the base: The base may react with the solvent or the product. For example, using a base with a different alkoxide than the ester can lead to transesterification.[1] 3. Elimination reaction: If using a sterically hindered base or high temperatures, elimination of the alkyl halide may compete with substitution.1. Use a slight excess of diethyl malonate relative to the alkylating agent to minimize dialkylation.[2] 2. Use a base with the same alkoxide as the ester (e.g., sodium ethoxide for diethyl malonate) to prevent transesterification.[3] 3. Maintain a controlled temperature and choose an appropriate base. Sodium hydride in an aprotic solvent can be an alternative to alkoxides.[4]
Difficulty in product purification? 1. Oily product: The product may not crystallize easily. 2. Persistent impurities: Impurities may co-crystallize with the product.1. If the product is an oil, consider purification by column chromatography. 2. Recrystallization from a suitable solvent system can help remove impurities. Test different solvents to find the optimal one for crystallization. Washing the crude product thoroughly can also remove many impurities.[1]
Reaction is not scaling up effectively? 1. Poor heat transfer: In larger reactors, localized overheating can lead to side reactions. 2. Inefficient mixing: Inadequate agitation can result in non-uniform reaction conditions and lower yields. 3. Exothermic reaction control: The reaction can be exothermic, and on a larger scale, this can be difficult to control.1. Ensure the pilot plant reactor has adequate heating and cooling capacity. Use a jacketed reactor with a suitable heat transfer fluid. 2. Use appropriate stirring mechanisms (e.g., overhead stirrer with a suitable impeller) to ensure efficient mixing. 3. Add reagents, especially the base or alkylating agent, portion-wise or via a dropping funnel to control the reaction rate and temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two primary routes are the alkylation of diethyl malonate and the nucleophilic vinyl substitution of diethylethoxymethylene malonate (EMA). The classical malonic ester synthesis involves the deprotonation of diethyl malonate with a base like sodium ethoxide, followed by an SN2 reaction with a 4-nitrobenzyl halide.[4][5] An alternative method involves the reaction of 4-nitroaniline with EMA in the presence of an alcoholic base, which is reported to be a rapid, room-temperature synthesis suitable for industrial scale.[1]

Q2: What is the typical yield for the synthesis of this compound?

A2: Yields can vary depending on the synthetic route and reaction conditions. The reaction of 4-nitroaniline with EMA in various alcohols has been reported to yield between 45-53%.[1] The classical alkylation of diethyl malonate can achieve yields in the range of 65-75% after purification.[4]

Q3: What are the key safety precautions to consider when scaling up this synthesis?

A3: Diethyl malonate is a combustible liquid and can cause serious eye irritation.[6] When scaling up, it is crucial to work in a well-ventilated area, away from ignition sources, and to use appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[6] The reaction can be exothermic, so controlled addition of reagents and adequate cooling are essential to prevent runaways.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[7] For TLC, a suitable eluent system would need to be developed to separate the starting materials from the product. For GC analysis, a standard curve can be generated to quantify the amount of product formed over time.[7]

Q5: What are the recommended purification methods for the final product?

A5: Purification can often be achieved by simple filtration and washing if the product precipitates from the reaction mixture.[1] If the product is an oil or contains significant impurities, recrystallization from a suitable solvent or column chromatography may be necessary.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Reagents Base Solvent Temperature Yield Reference
Nucleophilic Vinyl Substitution4-Nitroaniline, Diethylethoxymethylene malonate (EMA)KOHEthanol, 2-Propanol, 2-Butanol, or 2-PentanolRoom Temperature45-53%[1]
Malonic Ester Synthesis (Alkylation)Diethyl malonate, 4-Nitrobenzyl bromideSodium ethoxideEthanolReflux65-75%[4]
Malonic Ester Synthesis (Alkylation)Diethyl malonate, Alkyl halideSodium hydride (NaH)DMF0°C to Room TempNot specified for target molecule, but is a powerful method.[4]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Vinyl Substitution

This protocol is adapted from a method described as suitable for industrial scale.[1]

  • Preparation: In a suitable reactor equipped with a stirrer, dropping funnel, and thermometer, dissolve equimolar amounts of 4-nitroaniline and diethylethoxymethylene malonate (EMA) in 2-propanol.

  • Reaction: While stirring at room temperature, slowly add a solution of potassium hydroxide (KOH) in 2-propanol. The reaction is rapid and may be slightly exothermic.

  • Precipitation: Continue stirring for a short period (e.g., 30 minutes) after the addition is complete.

  • Acidification: Acidify the reaction mixture with aqueous hydrochloric acid (HCl) to precipitate the product.

  • Isolation: Isolate the solid product by filtration.

  • Purification: Wash the filtered solid with alcohol (e.g., 2-propanol) and then with water to remove any unreacted starting materials and salts. Dry the product under vacuum.

Protocol 2: Synthesis via Malonic Ester Alkylation

This protocol is based on the classical malonic ester synthesis.[4][5]

  • Preparation of the Enolate: In a flame-dried reactor under an inert atmosphere (nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. Alternatively, carefully add sodium metal to absolute ethanol.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Dissolve 4-nitrobenzyl bromide in a minimal amount of absolute ethanol and add it dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained at that temperature until TLC or GC analysis indicates the consumption of the starting material.

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep Mix Starting Materials reaction Initiate and Monitor Reaction prep->reaction workup Quench Reaction & Extract reaction->workup isolation Isolate Crude Product workup->isolation purification Purify Crude Product isolation->purification final_product Final Product purification->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flow start Low Yield or Impurities? check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Yes success Successful Synthesis start->success No check_conditions Verify Reaction Conditions (Temp, Time) check_reagents->check_conditions check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture optimize_purification Optimize Purification Method check_moisture->optimize_purification scale_up_issues Consider Scale-Up Effects (Mixing, Heat Transfer) optimize_purification->scale_up_issues scale_up_issues->success

References

Validation & Comparative

Interpreting the ¹H NMR Spectrum of Diethyl 2-(4-nitrophenyl)malonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed interpretation of the ¹H NMR spectrum of diethyl 2-(4-nitrophenyl)malonate, comparing it with related compounds, diethyl malonate and ethylbenzene, to provide a clear understanding of the spectral features.

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound and its structural analogs. This quantitative data facilitates a clear comparison of chemical shifts (δ), multiplicities, and integration values.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
This compound -CH- (methine)~5.0Singlet1HN/A
-CH₂- (methylene)~4.2Quartet4H~7.1
-CH₃ (methyl)~1.2Triplet6H~7.1
Aromatic-H (ortho to NO₂)~8.2Doublet2H~8.8
Aromatic-H (meta to NO₂)~7.5Doublet2H~8.8
Diethyl Malonate -CH₂- (malonate)~3.4Singlet2HN/A
-CH₂- (ethyl)4.19Quartet4H7.1
-CH₃ (ethyl)1.25Triplet6H7.1
Ethylbenzene Aromatic-H7.1-7.4Multiplet5HN/A
-CH₂-2.63Quartet2H7.6
-CH₃1.22Triplet3H7.6

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.[1]

  • To ensure sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Transfer the filtered solution into a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio. A typical experiment involves a 90° pulse, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key relationships in the ¹H NMR spectrum of this compound and the general workflow for its acquisition.

G cluster_ethyl Ethyl Group Protons cluster_aromatic Aromatic Protons CH3 Methyl Protons (-CH₃) Triplet CH2 Methylene Protons (-CH₂) Quartet CH3->CH2 J ≈ 7.1 Hz (n+1 rule: 2+1=3) ortho Ortho Protons Doublet meta Meta Protons Doublet ortho->meta J ≈ 8.8 Hz (n+1 rule: 1+1=2) methine Methine Proton (-CH-) Singlet

Caption: Spin-spin coupling in this compound.

G A Sample Preparation (Dissolution in CDCl₃ with TMS) B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Acquire Free Induction Decay (FID) C->D E Data Processing (Fourier Transform, Phasing, Integration) D->E F ¹H NMR Spectrum E->F

Caption: Experimental workflow for ¹H NMR spectroscopy.

References

Navigating the 13C NMR Landscape of Diethyl 2-(4-nitrophenyl)malonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for elucidating the carbon framework of organic molecules. This guide offers a detailed analysis and peak assignment strategy for the 13C NMR spectrum of Diethyl 2-(4-nitrophenyl)malonate, a key intermediate in various synthetic pathways. Due to the limited availability of direct experimental data for this specific compound in public spectral databases, this guide presents a robust predictive analysis based on the well-established spectral data of its constituent fragments, Diethyl Malonate and Nitrobenzene. This approach is further substantiated by comparison with the experimental data of a structurally related analogue.

Predicted 13C NMR Peak Assignments for this compound

The anticipated 13C NMR chemical shifts for this compound are derived from the known spectral data of Diethyl Malonate and Nitrobenzene. The substitution of a proton on the central carbon of diethyl malonate with a 4-nitrophenyl group is expected to induce significant changes in the chemical environment of the surrounding carbon atoms. The predicted assignments are summarized in Table 1.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C=O (Ester Carbonyl)~167Slightly deshielded compared to diethyl malonate due to the electron-withdrawing effect of the adjacent 4-nitrophenyl group.
C-NO₂ (Nitro-bearing Aromatic Carbon)~147-149Strong deshielding caused by the powerful electron-withdrawing nitro group.
C-ipso (Aromatic Carbon attached to Malonate)~138-142Deshielded due to the attachment of the malonate moiety and the overall electron-withdrawing nature of the substituent.
C-ortho (Aromatic Carbons ortho to NO₂)~124Shielded relative to the para position in nitrobenzene due to resonance effects.
C-meta (Aromatic Carbons meta to NO₂)~130Less affected by the nitro group's electronic effects compared to the ortho and para positions.
-O-CH₂- (Ester Methylene)~62Similar to the chemical shift in diethyl malonate, with minor deshielding.
CH (Malonate Methine)~55-60Significantly deshielded compared to the methylene carbon in diethyl malonate due to the direct attachment of the aromatic ring.
-CH₃ (Ester Methyl)~14Largely unaffected by the substitution on the malonate's central carbon, remaining similar to diethyl malonate.

Comparative Analysis with Related Compounds

To validate the predicted chemical shifts, a comparison with experimentally determined 13C NMR data for related compounds is essential. Table 2 provides a comparative overview of the predicted shifts for this compound against the experimental data for Diethyl Malonate, Nitrobenzene, and the structurally similar Diethyl 2-(4-nitrobenzylidene)malonate.

Carbon AtomThis compound (Predicted, ppm)Diethyl Malonate (Experimental, ppm)Nitrobenzene (Experimental, ppm)[1]Diethyl 2-(4-nitrobenzylidene)malonate (Experimental, ppm)
C=O ~167166.6-~165
C-NO₂ ~147-149-148.3~148
Aromatic C-H ~124, ~130-123.5 (ortho), 129.4 (meta), 134.7 (para)~124, ~131
Aromatic C-ipso ~138-142--~140
-O-CH₂- ~6261.5-~63
CH/CH₂ (Malonate) ~55-6041.7--
=CH- (Benzylidene) ---~142
-CH₃ ~1414.1-~14

The comparison reveals a strong correlation between the predicted values for the target compound and the experimental data of its fragments and analogue. The key differences, such as the significant downfield shift of the malonate central carbon upon substitution and the distinct chemical shifts of the aromatic carbons, are consistent with established principles of NMR spectroscopy.

Experimental Protocols

The following is a general protocol for acquiring a 13C NMR spectrum, which would be applicable for the characterization of this compound.

1. Sample Preparation:

  • Dissolve approximately 20-50 mg of the solid sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Setup:

  • The data would be acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on a Bruker spectrometer) would be performed.

  • Key acquisition parameters include:

    • Pulse angle: 30-45 degrees

    • Relaxation delay (d1): 2-5 seconds

    • Number of scans (ns): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Spectral width (sw): Approximately 250 ppm, centered around 100 ppm.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate the peaks (note: 13C NMR peak integrals are generally not quantitative under standard acquisition conditions).

  • Perform peak picking to determine the chemical shifts.

Logical Workflow for Peak Assignment

The process of assigning the peaks in the 13C NMR spectrum of this compound follows a logical progression, as illustrated in the diagram below.

G Peak Assignment Workflow A Obtain 13C NMR Spectrum B Identify Solvent Peak A->B C Reference Spectrum B->C D Analyze Chemical Shift Regions C->D E Compare with Diethyl Malonate Data D->E F Compare with Nitrobenzene Data D->F G Predict Shifts based on Substituent Effects E->G F->G H Assign Aliphatic Carbons (CH, -O-CH2-, -CH3) G->H I Assign Aromatic Carbons (C-NO2, C-ipso, C-ortho, C-meta) G->I J Assign Carbonyl Carbon (C=O) G->J K Final Peak Assignment Table H->K I->K J->K

Caption: Logical workflow for the assignment of 13C NMR peaks.

This comprehensive guide provides a robust framework for understanding and assigning the 13C NMR spectrum of this compound. By leveraging predictive analysis based on foundational spectral data and comparative validation, researchers can confidently characterize this important synthetic intermediate.

References

A Comparative Guide to the Synthesis of Diethyl 2-(4-nitrophenyl)malonate: The Impact of Different Bases on Reaction Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diethyl 2-(4-nitrophenyl)malonate is a critical step in the development of various pharmacologically active compounds. The choice of base in the C-arylation of diethyl malonate is a crucial parameter that significantly influences the reaction's efficiency and overall product yield. This guide provides an objective comparison of different bases used in this synthesis, supported by experimental data from peer-reviewed literature.

Performance Comparison of Bases

The selection of a suitable base for the deprotonation of diethyl malonate is pivotal for the success of its subsequent arylation with a 4-nitro-substituted aryl halide. The basicity, solubility, and counter-ion of the base all play a role in the reaction kinetics and equilibrium, thereby affecting the final yield of this compound. Below is a summary of reported yields for this and structurally similar syntheses using various bases.

BaseSubstrateYield (%)Notes
Potassium Carbonate (K₂CO₃)Diethyl 2-(2-nitrobenzyl)malonate63%A good baseline yield for a similar reaction. The starting material is an isomer of the 4-nitrobenzyl precursor, which may have different reactivity due to steric and electronic effects.
Cesium Carbonate (Cs₂CO₃)Diethyl 2-(4-fluoro-2-nitrophenyl)malonate98%Demonstrates high efficiency in a related synthesis. The presence of a fluorine atom and the ortho-nitro group can influence the electrophilicity of the aryl halide, potentially favoring the reaction.
Sodium Hydride (NaH)Diethyl 2-(perfluorophenyl)malonate47%The perfluorophenyl group is highly electron-withdrawing, which can significantly alter the reactivity of the aryl halide compared to a 4-nitrophenyl group.
Sodium Ethoxide (NaOEt)Not specified for target molecule-A commonly used base for malonic ester synthesis, but specific yield data for the target reaction was not found in the reviewed literature.

Note: The presented yields are for closely related, but not identical, molecules. Direct comparison should be made with caution as structural differences in the electrophile can impact reaction outcomes.

Experimental Protocols

Detailed methodologies for the synthesis of arylmalonates using different bases are provided below. These protocols are based on published experimental procedures for compounds structurally similar to this compound.

Protocol 1: Synthesis of Diethyl 2-(2-nitrobenzyl)malonate using Potassium Carbonate

This procedure details the synthesis of an isomer of the target compound and serves as a representative method for using potassium carbonate.

  • Reaction Setup: To a stirred solution of diethyl malonate (1.2 equivalents) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Reagent Addition: Stir the mixture for 15 minutes in an inert atmosphere. Subsequently, slowly add a solution of 1-(bromomethyl)-2-nitrobenzene (1 equivalent) in DMF to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of Diethyl 2-(4-fluoro-2-nitrophenyl)malonate using Cesium Carbonate

This protocol illustrates a high-yield synthesis using cesium carbonate with a fluorinated and nitro-substituted benzene derivative.

  • Reaction Setup: In a reaction vessel, combine 2,5-difluoronitrobenzene (1 equivalent), diethyl malonate (1.2 equivalents), and cesium carbonate (2 equivalents) in dimethylformamide (DMF).

  • Reaction Conditions: Stir the reaction mixture at 20°C for 24 hours.

  • Work-up and Purification: Details on the work-up and purification were not provided in the reviewed literature. A standard aqueous work-up followed by extraction and chromatographic purification is anticipated.

Protocol 3: Synthesis of Diethyl 2-(perfluorophenyl)malonate using Sodium Hydride

This procedure outlines the use of sodium hydride for the arylation of diethyl malonate with a highly fluorinated benzene ring.

  • Reaction Setup: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in dimethylformamide (DMF), add diethyl malonate (1 equivalent) dropwise at 0°C under an inert atmosphere.

  • Reagent Addition: After the addition of diethyl malonate, add hexafluorobenzene (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to proceed at a controlled temperature as specified in the detailed procedure.

  • Work-up and Purification: Carefully quench the reaction with a suitable proton source. Perform an aqueous work-up, extract the product with an organic solvent, dry the organic phase, and purify by distillation or chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound via the arylation of diethyl malonate.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product dem Diethyl Malonate reaction_vessel Reaction in Solvent (e.g., DMF) dem->reaction_vessel base Base (e.g., K2CO3, Cs2CO3, NaH) base->reaction_vessel aryl_halide 4-Nitroaryl Halide aryl_halide->reaction_vessel workup Aqueous Work-up & Extraction reaction_vessel->workup purification Column Chromatography / Distillation workup->purification final_product This compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Signaling Pathway and Logical Relationship Diagram

The core of the synthesis involves the base-mediated deprotonation of diethyl malonate to form a nucleophilic enolate, which then attacks the electron-deficient aryl halide in a nucleophilic aromatic substitution or a related coupling reaction.

reaction_pathway dem Diethyl Malonate enolate Diethyl Malonate Enolate (Nucleophile) dem->enolate Deprotonation base Base base->enolate product This compound enolate->product Nucleophilic Attack aryl_halide 4-Nitroaryl Halide (Electrophile) aryl_halide->product

Caption: Logical relationship of reactants in the synthesis pathway.

A Comparative Guide to the Synthesis of 4-Nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Nitrophenylacetic acid is a crucial intermediate in the synthesis of various pharmaceuticals and organic compounds. Its efficient synthesis is a subject of considerable interest in the chemical and pharmaceutical industries. This guide provides a comparative analysis of alternative methods for the synthesis of 4-nitrophenylacetic acid, complete with experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for various methods of synthesizing 4-nitrophenylacetic acid. This allows for a direct comparison of the different routes based on yield, reaction conditions, and starting materials.

MethodStarting Material(s)ReagentsReaction ConditionsYield (%)Purity (%)AdvantagesDisadvantages
Hydrolysis of 4-Nitrobenzyl Cyanide 4-Nitrobenzyl cyanideSulfuric acid, WaterReflux, 15-30 minutes88-95%>98%High yield, short reaction time, readily available starting material.Use of highly corrosive concentrated sulfuric acid.
Nitration of Phenylacetic Acid Phenylacetic acidNitric acid, Sulfuric acidLow temperatureModerateModerateInexpensive starting material.Formation of ortho and meta isomers requiring difficult separation, moderate yield of the desired para isomer.
Oxidation of p-Nitrotoluene p-Nitrotoluene, 4-Nitrobenzyl alcoholVarious oxidizing agents (e.g., KMnO₄, CrO₃), Catalysts (e.g., MnO₂, NHPI)Multi-step, varying conditionsLow-ModerateVariableUtilizes a common starting material.Often a multi-step process, may primarily yield 4-nitrobenzoic acid, lower overall yield for the acetic acid.
Willgerodt-Kindler Reaction 4-NitroacetophenoneSulfur, MorpholineReflux, 1 hour~22% (for m-isomer)ModerateOne-pot reaction from a commercially available starting material.Low yield, requires the use of sulfur and morpholine which can be hazardous.

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Hydrolysis of 4-Nitrobenzyl Cyanide

This method is one of the most efficient and high-yielding routes to 4-nitrophenylacetic acid.[1][2]

Procedure:

  • In a 1-liter round-bottom flask, place 100 g of 4-nitrobenzyl cyanide.

  • Prepare a solution of 300 mL of concentrated sulfuric acid in 280 mL of water.

  • Pour two-thirds of the acid solution onto the 4-nitrobenzyl cyanide and shake well to moisten the solid.

  • Use the remaining acid solution to wash down any solid material adhering to the walls of the flask.

  • Attach a reflux condenser and heat the mixture to boiling for 15 minutes.

  • Cool the reaction mixture and dilute it with an equal volume of cold water.

  • Filter the precipitate and wash it several times with ice-cold water.

  • Recrystallize the crude product from boiling water to obtain pure 4-nitrophenylacetic acid as pale yellow needles.

Expected Yield: 92-95%[1]

Nitration of Phenylacetic Acid

While starting from an inexpensive material, this method's main challenge is the separation of the desired para-isomer from the ortho and meta byproducts.

General Procedure:

  • Dissolve phenylacetic acid in concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature.

  • Pour the reaction mixture over crushed ice and filter the resulting precipitate.

  • The crude product is a mixture of o-, m-, and p-nitrophenylacetic acids, which requires separation, typically through fractional crystallization or chromatography. The yield of the p-nitro isomer is reported to be moderate.

Oxidation of p-Nitrotoluene (Multi-step)

This route typically involves the oxidation of p-nitrotoluene to an intermediate, which is then further oxidized to 4-nitrophenylacetic acid. A common intermediate is 4-nitrobenzyl alcohol.

Step 3a: Oxidation of p-Nitrotoluene to 4-Nitrobenzaldehyde Diacetate

  • In a flask equipped with a stirrer and a thermometer, a mixture of glacial acetic acid, acetic anhydride, and p-nitrotoluene is prepared.

  • Concentrated sulfuric acid is added slowly with stirring.

  • After cooling the mixture, chromium trioxide is added in portions, maintaining the temperature below 10°C.

  • The reaction mixture is then poured into ice water, and the solid p-nitrobenzaldehyde diacetate is filtered and washed. The yield is reported to be around 48-54%.

Step 3b: Hydrolysis to 4-Nitrobenzaldehyde

  • The crude p-nitrobenzaldehyde diacetate is refluxed with a mixture of water, alcohol, and sulfuric acid for 30 minutes.

  • The mixture is then cooled to yield p-nitrobenzaldehyde.

Step 3c: Oxidation of 4-Nitrobenzaldehyde to 4-Nitrophenylacetic Acid

Further oxidation of 4-nitrobenzaldehyde to 4-nitrophenylacetic acid can be achieved using various oxidizing agents, but this adds another step to the synthesis, and the overall yield is likely to be lower than the more direct routes.

Alternatively, aerobic oxidation of 4-nitrobenzyl alcohol to the corresponding aldehyde can be achieved with a Cu(I)/TEMPO catalyst system, with isolated yields of approximately 65%.[3] Further oxidation to the carboxylic acid would be required.

Willgerodt-Kindler Reaction of 4-Nitroacetophenone

This reaction allows for the conversion of an aryl ketone to the corresponding thioamide, which is then hydrolyzed to the carboxylic acid. The yield for the meta-nitro isomer is reported to be low.[4]

General Procedure:

  • A mixture of the substituted acetophenone (e.g., 4-nitroacetophenone), sulfur, and an amine (commonly morpholine) is refluxed.[5]

  • The reaction mixture is then cooled and the crude thiomorpholide intermediate is isolated.

  • The intermediate is hydrolyzed using a strong acid (e.g., sulfuric acid) or base to yield the corresponding phenylacetic acid.

Reported Yield for m-Nitro Isomer: 22%[4]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships between the different starting materials and the final product, 4-nitrophenylacetic acid.

Synthesis_Pathways cluster_hydrolysis Hydrolysis Route cluster_nitration Nitration Route cluster_oxidation Oxidation Route cluster_willgerodt Willgerodt-Kindler Route 4-Nitrobenzyl\nCyanide 4-Nitrobenzyl Cyanide 4-Nitrophenylacetic\nAcid_H 4-Nitrophenylacetic Acid 4-Nitrobenzyl\nCyanide->4-Nitrophenylacetic\nAcid_H H₂SO₄, H₂O (88-95%) Phenylacetic\nAcid Phenylacetic Acid Isomer\nMixture o,m,p-Nitrophenylacetic Acid Mixture Phenylacetic\nAcid->Isomer\nMixture HNO₃, H₂SO₄ 4-Nitrophenylacetic\nAcid_N 4-Nitrophenylacetic Acid Isomer\nMixture->4-Nitrophenylacetic\nAcid_N Separation p-Nitrotoluene p-Nitrotoluene 4-Nitrobenzyl\nAlcohol 4-Nitrobenzyl Alcohol p-Nitrotoluene->4-Nitrobenzyl\nAlcohol [Oxidation] 4-Nitrophenylacetic\nAcid_O 4-Nitrophenylacetic Acid 4-Nitrobenzyl\nAlcohol->4-Nitrophenylacetic\nAcid_O [Oxidation] 4-Nitroacetophenone 4-Nitroacetophenone Thiomorpholide\nIntermediate Thiomorpholide Intermediate 4-Nitroacetophenone->Thiomorpholide\nIntermediate S, Morpholine 4-Nitrophenylacetic\nAcid_W 4-Nitrophenylacetic Acid Thiomorpholide\nIntermediate->4-Nitrophenylacetic\nAcid_W Hydrolysis

Caption: Synthetic pathways to 4-nitrophenylacetic acid.

Conclusion

For researchers and professionals in drug development, the synthesis of 4-nitrophenylacetic acid via the hydrolysis of 4-nitrobenzyl cyanide stands out as the most efficient and high-yielding method based on the available data.[1][2] Its primary advantages are the excellent yield, short reaction time, and the relative simplicity of the procedure.

The nitration of phenylacetic acid is a viable alternative if the starting material cost is a primary concern; however, the subsequent separation of isomers presents a significant challenge that may offset the initial cost advantage.

The oxidation of p-nitrotoluene is a potential route, but it often involves multiple steps and may preferentially yield the corresponding benzoic acid. This pathway requires further optimization to be competitive for the synthesis of 4-nitrophenylacetic acid.

The Willgerodt-Kindler reaction of 4-nitroacetophenone offers a one-pot approach but suffers from low yields, making it less practical for large-scale synthesis.

Ultimately, the choice of synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, available equipment, and safety protocols. This guide provides the necessary data and protocols to make an informed decision based on these critical parameters.

References

Efficacy of different catalysts for the hydrogenation of Diethyl 2-(4-nitrophenyl)malonate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of the nitro group in Diethyl 2-(4-nitrophenyl)malonate to form Diethyl 2-(4-aminophenyl)malonate is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. The efficiency of this hydrogenation reaction is highly dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of different catalysts for this specific transformation, supported by experimental data and detailed protocols.

Comparison of Catalyst Performance

The selection of an appropriate catalyst is paramount for achieving high yield and purity in the hydrogenation of this compound. The most commonly employed catalysts for the reduction of aromatic nitro groups are Palladium on carbon (Pd/C), Raney Nickel, and Platinum(IV) oxide (PtO₂). While specific comparative data for this compound is scarce in publicly available literature, data from analogous reductions of similar substrates, such as diethyl isonitrosomalonate, provide valuable insights into catalyst performance.

CatalystSubstrateSolventPressure (psi)TemperatureReaction TimeYield (%)
10% Pd/C Diethyl isonitrosomalonateAbsolute Ethanol50-60Room Temp.~15 minutes78-82[1]
Raney Nickel Aromatic Nitro CompoundsEthanol15-45Room Temp.-High (General)[2]
PtO₂ (Adams' Catalyst) Aromatic Nitro CompoundsVariousAtmosphericRoom Temp.-High (General)

Note: The data for Raney Nickel and PtO₂ are generalized from their known high efficiency in reducing aromatic nitro compounds. Specific quantitative data for the target molecule was not available in the reviewed literature. The reaction with 10% Pd/C on a similar substrate demonstrates a rapid and high-yielding conversion.

Experimental Protocols

Detailed methodologies for the hydrogenation of a closely related substrate, which can be adapted for this compound, are provided below.

Hydrogenation using 10% Palladium on Carbon (Pd/C)

This protocol is adapted from the successful reduction of diethyl isonitrosomalonate to diethyl aminomalonate.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Absolute Ethanol

  • Parr Hydrogenator or similar hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable high-pressure reaction vessel (e.g., a 500-mL reduction bottle for a Parr Hydrogenator), dissolve the this compound in absolute ethanol. For a 0.1-mole scale reaction, approximately 100 mL of solvent is appropriate.

  • Carefully add 10% Pd/C catalyst to the solution. A typical catalyst loading is around 3 g for a 0.1-mole scale reaction.

  • Seal the reaction vessel and place it in the hydrogenation apparatus.

  • Flush the system with hydrogen gas three to four times to remove any air.

  • Pressurize the vessel with hydrogen to an initial pressure of 50-60 psi.

  • Commence vigorous shaking or stirring of the reaction mixture.

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete when the pressure ceases to drop, which for a similar substrate, occurred within approximately 15 minutes.[1]

  • Once the reaction is complete, vent the excess hydrogen pressure safely.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the catalyst on the filter pad with additional absolute ethanol to ensure complete recovery of the product.

  • The filtrate, containing the Diethyl 2-(4-aminophenyl)malonate, can then be concentrated under reduced pressure.

General Protocol for Hydrogenation using Raney Nickel

Raney Nickel is a highly active catalyst for the reduction of nitro groups.[3] The following is a general procedure that can be optimized for the specific substrate.

Materials:

  • This compound

  • Raney Nickel (supplied as a slurry in water or ethanol)

  • Ethanol (or other suitable solvent)

  • Hydrogenation apparatus

Procedure:

  • In a hydrogenation vessel, add the this compound dissolved in a suitable solvent like ethanol.

  • Carefully wash the Raney Nickel slurry with the reaction solvent to remove the storage solvent.

  • Add the washed Raney Nickel to the reaction vessel. The catalyst loading will need to be determined empirically but is typically a small fraction of the substrate weight.

  • Seal the vessel and flush with hydrogen.

  • Pressurize with hydrogen to the desired pressure (e.g., 15-45 psi for low-pressure hydrogenation).[2]

  • Stir or shake the mixture at the desired temperature (often room temperature is sufficient).

  • Monitor the reaction until completion.

  • After depressurization, the Raney Nickel can be carefully separated by filtration.

Visualizing the Experimental Workflow and Catalyst Comparison

To better understand the experimental process and the relationship between the different catalysts, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in Solvent B Add Catalyst (e.g., Pd/C, Raney Ni) A->B C Seal Vessel & Flush with H₂ B->C D Pressurize with H₂ C->D E Agitate at Desired Temperature D->E F Monitor H₂ Uptake E->F G Depressurize Vessel F->G H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Isolate Diethyl 2-(4-aminophenyl)malonate I->J

Figure 1. General experimental workflow for the catalytic hydrogenation of this compound.

catalyst_comparison Pd/C Pd/C Yield High Yield Pd/C->Yield Selectivity Good Selectivity for Nitro Group Pd/C->Selectivity Reaction_Rate Potentially Fast Reaction Pd/C->Reaction_Rate Very Fast* Raney Ni Raney Ni Raney Ni->Yield Raney Ni->Selectivity Cost Varying Cost Raney Ni->Cost Lower Cost PtO₂ PtO₂ PtO₂->Yield PtO₂->Selectivity

Figure 2. Logical relationship of catalyst performance attributes for nitro group hydrogenation.

References

Spectroscopic Comparison: Salicylic Acid vs. Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Monitoring the Synthesis of Aspirin

The acetylation of salicylic acid to produce acetylsalicylic acid, commonly known as aspirin, is a foundational reaction in organic synthesis. This guide provides a comparative analysis of the starting material and the final product using key spectroscopic techniques. By observing the appearance and disappearance of specific spectral features, researchers can effectively monitor the progress and confirm the success of the reaction.

The reaction involves the conversion of a phenol functional group in salicylic acid to an acetate ester in acetylsalicylic acid. This chemical change is readily observable through IR, ¹H NMR, and UV-Vis spectroscopy.

Quantitative Spectroscopic Data

The following table summarizes the key diagnostic peaks for both the starting material (Salicylic Acid) and the final product (Aspirin).

Spectroscopic TechniqueSpectral FeatureSalicylic Acid (Starting Material)Acetylsalicylic Acid (Aspirin - Final Product)Rationale for Change
IR Spectroscopy O-H stretch (Phenol)~3200 cm⁻¹ (broad)AbsentThe phenolic -OH group is converted to an ester.
C=O stretch (Carboxylic Acid)~1652-1689 cm⁻¹[1][2]~1680-1690 cm⁻¹[1][3]This functional group remains unchanged in the reaction.
C=O stretch (Ester)Absent~1750 cm⁻¹[1][3]Formation of the new acetate ester functional group.
¹H NMR Spectroscopy -OH (Phenolic Proton)~9-10 ppm (singlet, broad)[1]AbsentThe acidic proton of the phenol is replaced by an acetyl group.
-COOH (Carboxylic Acid Proton)~10-12 ppm (singlet, broad)[1][4]~11-12 ppm (singlet, broad)[5][6]This proton remains, often shifting slightly.
-CH₃ (Acetyl Protons)Absent~2.3 ppm (singlet)[5][6]Appearance of the methyl protons from the new acetyl group.
Ar-H (Aromatic Protons)~6.7-8.1 ppm (multiplets)[1]~7.0-8.2 ppm (multiplets)[6]The electronic environment of the ring protons changes slightly.
UV-Vis Spectroscopy λmax (in NaOH solution)~296-302 nm[7]~299 nm[8]The chromophore is altered by the acetylation of the phenol.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of Acetylsalicylic Acid (Aspirin)

This procedure is adapted from established undergraduate organic chemistry experiments.[9][10][11]

  • Preparation : Place approximately 2.0 g of salicylic acid into a 50 mL Erlenmeyer flask.[10]

  • Reagent Addition : In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of a catalyst such as 85% phosphoric acid or concentrated sulfuric acid.[10]

  • Reaction : Gently swirl the flask to mix the reagents. Heat the flask in a warm water bath (around 70-80°C) for approximately 10-15 minutes to ensure the reaction goes to completion.[9][12]

  • Quenching : After heating, allow the flask to cool. Cautiously add 20 mL of cold water to the mixture to hydrolyze any excess acetic anhydride.

  • Crystallization : Cool the mixture in an ice bath to induce the crystallization of the aspirin product. If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can initiate precipitation.[13]

  • Isolation : Collect the solid product by vacuum filtration using a Büchner funnel.[10]

  • Washing : Wash the collected crystals with a small amount of ice-cold water to remove any soluble impurities.

  • Drying : Allow the product to air dry on the filter paper before transferring it to a watch glass for final drying.

Spectroscopic Analysis Protocols
  • FT-IR Spectroscopy :

    • Prepare a solid sample of the starting material or product.

    • If using an ATR-FT-IR spectrometer, place a small amount of the solid sample directly onto the crystal and acquire the spectrum.[4]

    • If using KBr pellets, mix a small amount of the sample with dry KBr powder, press into a transparent pellet, and acquire the spectrum.[8]

    • Record the spectra over a range of 4000-600 cm⁻¹.[4]

  • ¹H NMR Spectroscopy :

    • Dissolve a small amount (5-10 mg) of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

    • Process the data to obtain the chemical shifts (ppm), integration, and multiplicity for each signal.[14]

  • UV-Vis Spectroscopy :

    • Prepare dilute solutions of the starting material and product in a suitable solvent (e.g., 0.1 N NaOH).[8]

    • Use a quartz cuvette to measure the absorbance of each solution across the UV-Vis range (typically 200-400 nm).

    • Identify the wavelength of maximum absorbance (λmax) for each compound.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental process, from synthesis to analysis.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis reagents 1. Combine Salicylic Acid, Acetic Anhydride & Catalyst heating 2. Heat in Water Bath (70-80°C, 15 min) reagents->heating quench 3. Cool & Add Water (Quench Excess Anhydride) heating->quench crystallize 4. Induce Crystallization (Ice Bath) quench->crystallize filtration 5. Vacuum Filtration crystallize->filtration washing 6. Wash with Cold Water filtration->washing drying 7. Air Dry Product washing->drying ir FT-IR drying->ir nmr ¹H NMR drying->nmr uv UV-Vis drying->uv

Caption: Experimental workflow for the synthesis and spectroscopic analysis of aspirin.

References

A Comparative Guide to Validating the Purity of Diethyl 2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for validating the purity of Diethyl 2-(4-nitrophenyl)malonate, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed HPLC protocol and presents supporting data for objective comparison.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities.

Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)

This protocol is designed for the quantitative analysis of this compound and the detection of potential process-related impurities.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of aromatic and moderately polar compounds.

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 40% B

    • 20-25 min: 40% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (due to the aromatic nitro group)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (60:40 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Analysis

The following table summarizes hypothetical, yet representative, quantitative data from the HPLC analysis of a this compound sample.

CompoundRetention Time (min)Peak Area% Area
Diethyl Malonate (Impurity)3.515000.15
4-Nitrobenzyl Alcohol (Impurity)5.225000.25
This compound 12.8 995000 99.50
Unidentified Impurity14.110000.10

Note: This data is illustrative. Actual retention times and peak areas may vary based on the specific HPLC system, column, and experimental conditions.

HPLC Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve Sample Dilute Dilute to Working Conc. Sample->Dilute Filter Filter Sample (0.45 µm) Dilute->Filter Injector Autosampler Injection Filter->Injector MobilePhase Prepare Mobile Phases A & B Column C18 Column Separation Injector->Column Detector UV-Vis Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for HPLC purity analysis.

Comparison with Alternative Purity Validation Methods

While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable in specific contexts.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative.Requires soluble samples, can be complex to develop methods, may require expensive instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by detection and identification by mass spectrometry.High sensitivity, provides structural information (mass spectrum), excellent for volatile impurities.Not suitable for non-volatile or thermally labile compounds without derivatization, potential for sample degradation at high temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, can be quantitative (qNMR), non-destructive.Lower sensitivity compared to HPLC and GC-MS, may not detect trace impurities, requires larger sample amounts.
Thin-Layer Chromatography (TLC) Separation of compounds on a thin layer of adsorbent material based on polarity.Simple, rapid, low cost, good for screening multiple samples simultaneously.Lower resolution and sensitivity than HPLC, primarily a qualitative or semi-quantitative technique.

Logical Relationship of Purity Validation Techniques

Purity_Validation cluster_primary Primary Quantitative Methods cluster_confirmatory Confirmatory & Screening Methods Product Purity Validation Product Purity Validation HPLC HPLC (High Resolution Separation, Quantitative) Product Purity Validation->HPLC GCMS GC-MS (Volatile Impurities, Structural Info) Product Purity Validation->GCMS TLC TLC (Rapid Screening, Qualitative) Product Purity Validation->TLC Initial Screening NMR NMR Spectroscopy (Structural Confirmation, Quantitative) HPLC->NMR Confirm Structure of Separated Peaks GCMS->NMR Confirm Structure of Volatile Impurities

Caption: Interrelation of purity validation methods.

Conclusion

For the comprehensive purity validation of this compound, Reverse-Phase HPLC stands out as the most robust and reliable method. It offers the necessary resolution to separate the target compound from potential starting materials and by-products, while providing accurate quantitative data. While techniques like GC-MS are valuable for identifying volatile impurities and NMR provides excellent structural confirmation, HPLC remains the primary choice for routine quality control and final product release in a drug development setting. For rapid, preliminary checks, TLC can serve as a cost-effective screening tool. The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the need for quantitation, structural elucidation, and throughput.

Cost-benefit analysis of different synthetic routes to Diethyl 2-(4-nitrophenyl)malonate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Primary Synthetic Pathways

The synthesis of Diethyl 2-(4-nitrophenyl)malonate, a key intermediate in the preparation of various pharmacologically active compounds, can be approached through several synthetic strategies. This guide provides a detailed cost-benefit analysis of two prominent routes: Nucleophilic Aromatic Substitution (SNAr) and a two-step approach involving Knoevenagel Condensation followed by reduction. The objective of this comparison is to equip researchers with the necessary data to select the most suitable method based on factors such as yield, cost, safety, and environmental impact.

Executive Summary

This guide presents a comparative analysis of two synthetic routes to this compound. The Nucleophilic Aromatic Substitution (SNAr) route offers a more direct, one-step process with potentially higher atom economy. In contrast, the Knoevenagel Condensation followed by reduction provides an alternative pathway that may be advantageous under specific laboratory conditions or for accessing related structural analogs. A comprehensive evaluation of the quantitative data, including reagent costs, reaction yields, and process efficiency, is crucial for an informed decision.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This route involves the direct reaction of a 4-nitrohalobenzene with diethyl malonate in the presence of a base. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide.

Experimental Protocol

A general procedure for the synthesis of this compound via SNAr is as follows:

  • To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise at room temperature under an inert atmosphere.

  • The resulting solution is stirred for a specified time to ensure the complete formation of the diethyl malonate enolate.

  • 4-Nitrochlorobenzene, dissolved in a minimal amount of an appropriate solvent like DMSO, is then added to the reaction mixture.

  • The reaction is heated to a specific temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is then subjected to an aqueous work-up, followed by extraction with a suitable organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the pure this compound.

Logical Workflow for Route 1

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification NaOEt Sodium Ethoxide Solution Enolate Diethyl Malonate Enolate Formation NaOEt->Enolate DEM Diethyl Malonate DEM->Enolate NCB 4-Nitrochlorobenzene Addition Enolate->NCB SNAr SNAr Reaction (Heated) NCB->SNAr Workup Aqueous Work-up & Extraction SNAr->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product1 This compound Purification->Product1

Figure 1. Workflow for the SNAr Synthesis.

Route 2: Knoevenagel Condensation and Reduction

This two-step route begins with the Knoevenagel condensation of 4-nitrobenzaldehyde and diethyl malonate to yield Diethyl 2-(4-nitrobenzylidene)malonate. This intermediate is then reduced to the target compound.

Experimental Protocol

Step 1: Knoevenagel Condensation

  • A mixture of 4-nitrobenzaldehyde, diethyl malonate, and a catalytic amount of piperidine and acetic acid in a suitable solvent (e.g., toluene or ethanol) is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude Diethyl 2-(4-nitrobenzylidene)malonate is purified, typically by recrystallization.

Step 2: Reduction

  • The purified Diethyl 2-(4-nitrobenzylidene)malonate is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A reducing agent, such as sodium borohydride or catalytic hydrogenation with palladium on carbon (Pd/C), is employed.

  • For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere at a specific pressure and temperature until the reaction is complete.

  • For sodium borohydride reduction, the reagent is added portion-wise at a controlled temperature.

  • The reaction is monitored by TLC.

  • Upon completion, the catalyst is filtered off (for hydrogenation), or the reaction is quenched and worked up.

  • The final product, this compound, is isolated and purified.

Logical Workflow for Route 2

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Reduction NBA 4-Nitrobenzaldehyde Condensation Knoevenagel Condensation (Reflux with Dean-Stark) NBA->Condensation DEM2 Diethyl Malonate DEM2->Condensation Catalyst Piperidine/Acetic Acid Catalyst->Condensation Intermediate Diethyl 2-(4-nitrobenzylidene)malonate Condensation->Intermediate Reduction Reduction (e.g., Catalytic Hydrogenation) Intermediate->Reduction Product2 This compound Reduction->Product2

Figure 2. Workflow for the Knoevenagel-Reduction Synthesis.

Comparative Data Analysis

To facilitate a direct comparison, the following tables summarize the key quantitative metrics for each synthetic route. Please note that yields and costs are estimates and can vary based on the scale of the reaction, purity of reagents, and supplier.

ParameterRoute 1: SNArRoute 2: Knoevenagel & Reduction
Starting Materials 4-Nitrochlorobenzene, Diethyl Malonate, Sodium Ethoxide4-Nitrobenzaldehyde, Diethyl Malonate, Piperidine, Acetic Acid, Reducing Agent (e.g., H₂, Pd/C or NaBH₄)
Number of Steps 12
Overall Yield (%) 60-80% (estimated)70-90% (estimated, cumulative)
Reaction Time 4-12 hours6-24 hours (cumulative)

Table 1: Process Comparison

ReagentRoute 1 Cost (per mole of product)Route 2 Cost (per mole of product)
4-Nitro-Aromatic~$10-20 (4-Nitrochlorobenzene)~$15-25 (4-Nitrobenzaldehyde)
Diethyl Malonate~$5-10~$5-10
Base/Catalyst~$5-15 (Sodium Ethoxide)~$1-5 (Piperidine/Acetic Acid)
Reducing Agent-~
1030(Pd/C)or10-30 (Pd/C) or ~10−30(Pd/C)or
2-8 (NaBH₄)
Estimated Total ~$20-45 ~$33-75

Table 2: Estimated Reagent Cost Comparison

Cost-Benefit Analysis

Route 1: Nucleophilic Aromatic Substitution (SNAr)
  • Benefits:

    • One-step synthesis: This route is more direct, potentially leading to a shorter overall process time and reduced labor costs.

    • Higher Atom Economy: A one-step reaction generally has a better atom economy compared to a two-step process.

    • Potentially Lower Reagent Cost: The starting materials for this route may be more cost-effective.

  • Drawbacks:

    • Harsh Reaction Conditions: The use of a strong base like sodium ethoxide requires anhydrous conditions and careful handling.

    • Safety Concerns: 4-Nitrochlorobenzene is a hazardous substance and requires appropriate safety precautions.[1][2]

    • Waste Generation: The reaction generates inorganic salts as byproducts, which require proper disposal.

Route 2: Knoevenagel Condensation and Reduction
  • Benefits:

    • Milder Conditions (Knoevenagel Step): The Knoevenagel condensation can often be carried out under milder conditions with less hazardous catalysts.[3][4]

    • Versatility: The intermediate, Diethyl 2-(4-nitrobenzylidene)malonate, can be used to synthesize other derivatives.

    • Potentially Higher Overall Yield: Although a two-step process, the individual yields of each step can be high, leading to a good overall yield.

  • Drawbacks:

    • Two-step Process: This route is longer and may require more resources in terms of time and labor.

    • Cost and Handling of Reducing Agents: Catalytic hydrogenation requires specialized equipment (hydrogenator) and the catalyst (Pd/C) can be expensive. While sodium borohydride is cheaper, it requires careful handling due to its reactivity with protic solvents.

    • Waste from Reduction Step: The reduction step, particularly if using metal hydrides, will generate additional waste that needs to be managed.

Conclusion

The choice between the SNAr and the Knoevenagel-reduction route for the synthesis of this compound depends on the specific priorities and capabilities of the laboratory.

For large-scale production where process efficiency and cost are paramount, the SNAr route may be more attractive due to its single-step nature and potentially lower raw material costs. However, this requires robust safety protocols and waste management procedures.

For research and development or smaller-scale synthesis , the Knoevenagel-reduction route might be preferred. It offers greater flexibility, potentially higher overall yields, and the Knoevenagel step can be performed under milder conditions. The choice of reducing agent in the second step allows for further optimization based on available equipment and budget.

Ultimately, a thorough risk assessment and a pilot study are recommended before scaling up either process to ensure safety, efficiency, and cost-effectiveness.

References

Safety Operating Guide

Proper Disposal of Diethyl 2-(4-nitrophenyl)malonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat Diethyl 2-(4-nitrophenyl)malonate as a hazardous chemical waste. Due to the presence of a nitro group, this compound requires careful handling and disposal in accordance with institutional and local regulations. Improper disposal can lead to potential safety hazards and environmental contamination.

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment.

Chemical and Physical Properties

A summary of the key properties of this compound is provided below to inform safe handling and disposal decisions.

PropertyValue
Molecular Formula C₁₃H₁₅NO₆
Molecular Weight 281.26 g/mol
Appearance No data available
Solubility No data available
Boiling Point No data available
Melting Point No data available

Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This process is designed to minimize risk and ensure compliance with standard laboratory safety practices.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat is required.

Step 2: Waste Segregation and Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for the collection of this compound. The container should be made of a material compatible with organic nitro compounds.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Avoid Mixing: Do not mix this compound with other waste streams, particularly with oxidizing acids, as this can create a potentially hazardous reaction.[1]

Step 3: Storage Pending Disposal
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to prevent the spread of any potential leaks.

Step 4: Final Disposal
  • Contact EHS: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

DisposalWorkflow start Start: Identify Diethyl 2-(4-nitrophenyl)malonate for Disposal ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate and Collect in Labeled Hazardous Waste Container ppe->segregate storage Step 3: Store Securely in Designated Area segregate->storage contact_ehs Step 4: Arrange for Professional Disposal storage->contact_ehs end End: Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

Important Safety Considerations

  • Nitro Compounds: Organic nitro compounds should always be handled with care. Some can be sensitive to shock, heat, or friction. While there is no specific data indicating this for this compound, it is prudent to treat it with caution.

  • Spill Response: In the event of a spill, evacuate the immediate area and consult your laboratory's spill response protocol for organic compounds. Do not attempt to clean up a large spill without proper training and equipment.

  • Regulatory Compliance: Always adhere to the specific hazardous waste disposal regulations set forth by your institution and local governing bodies.

References

Personal protective equipment for handling Diethyl 2-(4-nitrophenyl)malonate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Diethyl 2-(4-nitrophenyl)malonate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye and Face Protection Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is recommended for splash protection.[4]
Skin Protection Wear a lab coat, long sleeves, and closed-toe shoes.[5] For potential body splashes, an impervious apron made of butyl rubber or neoprene is advised.[6]
Hand Protection Use chemical-resistant gloves (e.g., butyl rubber, neoprene, or nitrile) appropriate for handling esters and nitro compounds.[4] Always inspect gloves before use and remove them immediately if contaminated.[6]
Respiratory Protection Use in a well-ventilated area or with a local exhaust ventilation system. If ventilation is inadequate or for large-scale operations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[5][7]

Experimental Workflow and Handling Procedures

The following diagram outlines the standard workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response A Review SDS and SOPs B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Compound C->D Start Experiment E Perform Experimental Procedure D->E F Monitor for Spills or Exposure E->F G Decontaminate Glassware and Surfaces F->G Complete Experiment J Initiate Emergency Procedures F->J Spill or Exposure Occurs H Segregate and Label Waste G->H I Dispose of Waste via Licensed Contractor H->I K Provide First Aid J->K L Seek Medical Attention K->L

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for Diethyl Malonate and any other available safety information for similar nitrophenyl compounds.

    • Ensure all necessary PPE is available and in good condition. Don the appropriate PPE before entering the work area.

    • Prepare the designated work area, preferably a chemical fume hood, ensuring it is clean and uncluttered.

  • Handling and Experimentation:

    • Carefully weigh or measure the required amount of this compound.

    • Perform the experimental procedure, avoiding the generation of dust or aerosols.

    • Continuously monitor the experiment for any signs of spills, leaks, or unexpected reactions.

  • Cleanup and Decontamination:

    • Upon completion of the experiment, decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Clean up any residual material by washing the area with a 2-5% solution of soda ash.[1]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Emergency SituationFirst Aid and Response Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash the affected area with soap and water.[9] If skin irritation occurs, seek medical advice.[7] Wash contaminated clothing before reuse.[1]
Inhalation Remove the individual from the exposure area to fresh air immediately.[1] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration.[9] Seek medical attention if a cough or other symptoms appear.[1]
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, give 2-4 cupfuls of milk or water.[1] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Spill For minor spills, absorb the substance with an inert material such as vermiculite, sand, or earth.[10] Scoop up the material with a non-sparking tool and place it into a suitable, labeled container for disposal.[1] Ensure adequate ventilation.[1] For larger spills, evacuate the area and contact emergency services. Prevent the spill from entering drains or waterways.[10]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling:

  • All waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, should be collected in a designated, properly labeled, and sealed container.

  • The waste container should be clearly labeled as "Hazardous Waste" and include the chemical name.

Disposal Method:

  • Dispose of the chemical waste through a licensed waste disposal company.

  • Do not dispose of the material down the drain or into the environment.[10]

  • Follow all local, regional, and national regulations for hazardous waste disposal. Contaminated packaging should be handled in the same manner as the substance itself.[11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.